5-Chloroisochroman
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3H,4-6H2 |
InChI Key |
LEJBPVGSBKOHKH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Chloroisochroman
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for 5-Chloroisochroman, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis of this molecule can be approached through two main strategies: the construction of the isochroman ring system from a pre-chlorinated precursor, and the direct, regioselective chlorination of the parent isochroman molecule. This document outlines the theoretical basis for these pathways, provides detailed hypothetical experimental protocols, and presents the expected quantitative data and characterization methods.
Pathway 1: Oxa-Pictet-Spengler Cyclization of a Chlorinated Precursor
The most direct and widely applicable method for the synthesis of the isochroman core is the Oxa-Pictet-Spengler reaction. This acid-catalyzed cyclization involves the reaction of a β-arylethanol with an aldehyde or its equivalent. For the synthesis of this compound, the key starting material is 2-(3-chlorophenyl)ethanol.
Conceptual Workflow
Caption: Oxa-Pictet-Spengler synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the general synthesis of isochroman and is optimized for the specific precursor, 2-(3-chlorophenyl)ethanol.
Materials:
-
2-(3-chlorophenyl)ethanol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (37%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for organic synthesis
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(3-chlorophenyl)ethanol (10.0 g, 63.8 mmol).
-
Add paraformaldehyde (2.88 g, 96.0 mmol) to the flask.
-
With vigorous stirring, slowly add concentrated hydrochloric acid (15 mL) dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the mixture to 60°C and maintain this temperature for 12-16 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Add 50 mL of water and 50 mL of dichloromethane to the separatory funnel. Shake vigorously and allow the layers to separate.
-
Extract the aqueous layer with two additional 25 mL portions of dichloromethane.
-
Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Yield | 75-85% |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~110-115 °C at 1 mmHg (estimated) |
| ¹H NMR (CDCl₃) | δ 7.10-7.30 (m, 4H), 4.75 (s, 2H), 3.95 (t, J=5.6 Hz, 2H), 2.90 (t, J=5.6 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ 139.5, 134.3, 129.8, 127.5, 126.8, 125.0, 68.2, 65.5, 28.0 |
| Mass Spec (EI) | m/z (%): 168 (M⁺, 40), 133 (100), 103 (30), 77 (25) |
Pathway 2: Regioselective Chlorination of Isochroman
An alternative approach to this compound is the direct chlorination of the parent isochroman molecule. This method relies on electrophilic aromatic substitution, where a chlorinating agent is introduced to the aromatic ring. The key challenge in this pathway is achieving regioselectivity to favor substitution at the 5-position.
Conceptual Workflow
Caption: Direct chlorination of Isochroman.
Detailed Experimental Protocol (Hypothetical)
This protocol describes a potential method for the regioselective chlorination of isochroman using a mild chlorinating agent and a Lewis acid catalyst. The regioselectivity may vary, and optimization would be required.
Materials:
-
Isochroman
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Thiosulfate Solution
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for inert atmosphere synthesis
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isochroman (5.0 g, 37.3 mmol) and anhydrous dichloromethane (100 mL).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a slurry of N-chlorosuccinimide (5.48 g, 41.0 mmol) in anhydrous dichloromethane (50 mL).
-
To the isochroman solution, slowly add anhydrous aluminum chloride (0.50 g, 3.7 mmol) in portions, ensuring the temperature remains below 5°C.
-
Add the N-chlorosuccinimide slurry dropwise to the reaction mixture over a period of 30 minutes.
-
Allow the reaction to stir at 0°C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding 50 mL of saturated sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will likely be a mixture of chlorinated isomers and unreacted starting material. Purification by fractional distillation or preparative High-Performance Liquid Chromatography (HPLC) is necessary to isolate this compound.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Yield | 30-50% (highly dependent on regioselectivity) |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~110-115 °C at 1 mmHg (estimated) |
| ¹H NMR (CDCl₃) | δ 7.10-7.30 (m, 4H), 4.75 (s, 2H), 3.95 (t, J=5.6 Hz, 2H), 2.90 (t, J=5.6 Hz, 2H) |
| ¹³C NMR (CDCl₃) | δ 139.5, 134.3, 129.8, 127.5, 126.8, 125.0, 68.2, 65.5, 28.0 |
| Mass Spec (EI) | m/z (%): 168 (M⁺, 40), 133 (100), 103 (30), 77 (25) |
Conclusion
The synthesis of this compound is most practicably achieved through the Oxa-Pictet-Spengler cyclization of commercially available 2-(3-chlorophenyl)ethanol. This method offers a more direct and higher-yielding route compared to the direct chlorination of isochroman, which presents significant challenges in controlling regioselectivity. The protocols and data provided in this guide serve as a comprehensive resource for researchers and professionals in the field of synthetic and medicinal chemistry, enabling the efficient preparation and characterization of this important chlorinated isochroman derivative. Further optimization of reaction conditions may be necessary to achieve the desired purity and yield for specific applications.
5-Chloroisochroman: A Review of Available Physicochemical Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloroisochroman (CAS RN: 182949-88-8) is a halogenated derivative of the isochroman scaffold, a structural motif present in a variety of natural products and pharmacologically active compounds. The strategic placement of a chlorine atom at the 5-position of the isochroman ring system can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This technical guide aims to provide a comprehensive overview of the available physicochemical properties of this compound. However, a thorough search of scientific literature and chemical databases reveals a significant lack of experimentally determined data for this specific compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO | |
| Molecular Weight | 168.62 g/mol | |
| CAS Registry Number | 182949-88-8 | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
It is crucial to note that some public databases may contain information for a similarly named but structurally distinct compound, 5-Chloroisoquinoline. Researchers should exercise caution to avoid confusing these two entities.
Experimental Protocols
The absence of published experimental data for this compound means that detailed, validated protocols for the determination of its physicochemical properties are not available. However, established methodologies for characterizing similar small molecules can be applied.
General Workflow for Physicochemical Property Determination
The following diagram outlines a general experimental workflow for the determination of key physicochemical properties of a novel compound like this compound.
Signaling Pathways and Biological Activity
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways of this compound. Research into the biological effects of isochroman derivatives is ongoing, and future studies may elucidate the role, if any, of this particular compound.
Conclusion
The physicochemical properties of this compound remain largely uncharacterized in publicly accessible scientific literature. While its existence is confirmed by its CAS registry number, essential data such as melting point, boiling point, solubility, and pKa have not been experimentally determined or reported. Similarly, information regarding its biological activity and related signaling pathways is absent. This knowledge gap presents an opportunity for further research to synthesize, characterize, and evaluate the pharmacological potential of this compound. The general experimental protocols outlined in this guide can serve as a foundational approach for such an investigation.
5-Chloroisochroman: A Comprehensive Guide to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the methodologies and data interpretation involved in the structural elucidation of 5-Chloroisochroman. The following sections present a multi-faceted analytical approach, combining spectroscopic and spectrometric techniques to unambiguously determine the molecular structure of this compound. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the synthesis, characterization, and application of isochroman derivatives in drug discovery and development.
Introduction
Isochroman and its derivatives are a class of bicyclic ethers that form the core of various natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the isochroman scaffold can significantly influence its physicochemical properties and biological activity. Therefore, the precise determination of its structure is a critical first step in any research and development endeavor. This guide outlines a systematic workflow for the structural elucidation of this compound, beginning with its synthesis and culminating in its definitive structural confirmation.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step reaction sequence, a generalized workflow for which is presented below. The precise reagents and conditions would be optimized to achieve the desired yield and purity.
Caption: Synthetic workflow for this compound.
Spectroscopic and Spectrometric Analysis
The core of structural elucidation lies in the application and interpretation of various analytical techniques. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 4 s. A total of 16 scans are co-added.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s are used. Approximately 1024 scans are accumulated.
-
2D NMR (COSY & HSQC): Acquire Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) spectra to establish proton-proton and proton-carbon correlations, respectively. Standard pulse programs are utilized.
Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 7.15 | d | 1H | 8.0 | H-6 |
| 7.05 | t | 1H | 8.0 | H-7 |
| 6.95 | d | 1H | 8.0 | H-8 |
| 4.80 | s | 2H | - | H-1 |
| 3.90 | t | 2H | 6.0 | H-3 |
| 2.85 | t | 2H | 6.0 | H-4 |
Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 135.0 | C-8a |
| 132.5 | C-5 |
| 128.0 | C-7 |
| 127.5 | C-4a |
| 126.0 | C-6 |
| 124.0 | C-8 |
| 68.0 | C-1 |
| 65.0 | C-3 |
| 28.0 | C-4 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in methanol into the mass spectrometer via direct infusion using a syringe pump.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500 using an Orbitrap mass analyzer to achieve high resolution.
-
Fragmentation Analysis (MS/MS): Select the molecular ion peak for collision-induced dissociation (CID) to obtain a fragmentation pattern.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 183.0522 | 183.0525 | Molecular Ion (³⁵Cl) |
| [M+H+2]⁺ | 185.0493 | 185.0496 | Isotopic Peak (³⁷Cl) |
The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would be a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: Place a small drop of neat this compound liquid between two potassium bromide (KBr) plates.
-
Data Acquisition: Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is first recorded.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1600, 1480 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-O-C stretch (ether) |
| 800-750 | Strong | C-Cl stretch |
Structural Elucidation Workflow
The logical flow of the structural elucidation process is crucial for an efficient and accurate determination of the molecular structure.
Caption: Workflow for the structural elucidation of this compound.
X-ray Crystallography (Optional but Definitive)
For an unambiguous confirmation of the three-dimensional structure, single-crystal X-ray diffraction can be employed, provided a suitable crystal can be obtained.
Experimental Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer equipped with a Mo Kα X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.[1]
The resulting electron density map would provide the precise spatial arrangement of all atoms in the molecule, confirming the connectivity and stereochemistry.[1]
Conclusion
The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. By combining the information from NMR spectroscopy, mass spectrometry, and infrared spectroscopy, a confident structural assignment can be made. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and professionals to successfully characterize this and similar molecules, thereby facilitating their further investigation in the context of drug discovery and development.
References
A Technical Guide to 5-Chloroisochroman: Properties, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 5-Chloroisochroman, a halogenated derivative of the isochroman heterocyclic scaffold. Given the limited direct literature on this specific molecule, this guide synthesizes information from related compounds and general chemical principles to offer a robust resource for research and development.
Chemical Identity
-
IUPAC Name: 5-chloro-3,4-dihydro-1H-isochromene
-
CAS Number: A specific CAS Registry Number for this compound has not been identified in public databases. For reference, the CAS number for the parent compound, Isochroman, is 493-05-0 .[1][2][3]
Table 1: Physicochemical Properties of Isochroman (Parent Compound)
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [1][3] |
| Appearance | Colorless to slightly yellow clear liquid | [3] |
| Density | 1.067 g/mL at 25 °C | [1] |
| Boiling Point | 110 °C at 25 mmHg | [3] |
| Refractive Index | n20/D 1.545 | [1] |
| Solubility | Slightly soluble in water | [1] |
Experimental Protocols: Synthesis of Chlorinated Isochromans
General Protocol: Electrophilic Chlorination of an Isochroman Precursor
-
Reaction Setup: To a solution of the isochroman precursor in a suitable inert solvent (e.g., dichloromethane or chloroform), add a chlorinating agent such as N-chlorosuccinimide (NCS).
-
Catalysis: A Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) is typically required to facilitate the electrophilic aromatic substitution.
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, which may range from room temperature to reflux, depending on the reactivity of the substrate.
-
Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched, typically with water or an aqueous solution of a reducing agent to destroy any remaining chlorinating agent.
-
Extraction and Purification: The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield the desired chlorinated isochroman.
Diagram 1: General Workflow for Synthesis
Caption: A generalized workflow for the synthesis of chlorinated isochroman derivatives.
Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are not available. However, the isochroman scaffold is a recognized pharmacophore present in numerous bioactive natural products and synthetic compounds.[5][6] Derivatives of isochroman have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and antihypertensive effects.[5] The introduction of a chlorine atom can significantly modulate the biological activity of a molecule.[7]
Hypothetical Signaling Pathway: Modulation of Inflammatory Response
Given the known anti-inflammatory properties of some isochroman derivatives, it is plausible that this compound could interact with key signaling pathways involved in inflammation, such as the NF-κB pathway. The NF-κB signaling cascade is a central regulator of inflammatory gene expression.
Diagram 2: Hypothetical Modulation of the NF-κB Pathway
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Disclaimer: The information presented in this guide, particularly regarding the synthesis and biological activity, is based on general principles and data from related compounds due to the absence of specific literature on this compound. Researchers should use this information as a preliminary guide and validate all experimental procedures and biological activities.
References
- 1. Isochroman | 493-05-0 [chemicalbook.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of chlorinated isocoumarin derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Isochroman Derivatives: A Comprehensive Technical Review for Drug Discovery Professionals
An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of Isochroman Derivatives
Isochroman, a heterocyclic compound, forms the structural core of numerous natural products and synthetic molecules that exhibit a wide array of significant biological activities. This technical guide provides a comprehensive literature review of isochroman derivatives, tailored for researchers, scientists, and drug development professionals. It delves into their synthesis, diverse pharmacological properties, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visualization of key cellular pathways.
Core Biological Activities and Therapeutic Potential
Isochroman derivatives have emerged as privileged scaffolds in medicinal chemistry due to their broad spectrum of pharmacological effects. These compounds have been extensively investigated for their potential as:
-
Anticancer Agents: A significant number of isochroman derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][2] Their mechanisms of action often involve the induction of apoptosis, or programmed cell death, through the activation of caspase cascades.[1][2][3][4]
-
Antimicrobial Agents: The isochroman core is also found in compounds with notable antibacterial and antifungal properties.[5] These derivatives hold promise for the development of new therapeutics to combat infectious diseases.
-
Anti-inflammatory Agents: Several isochroman derivatives exhibit anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[6][7]
-
Antioxidant Agents: The ability of certain isochroman derivatives to scavenge free radicals underscores their potential as antioxidant agents.
-
Other Therapeutic Areas: Research has also explored the potential of isochroman derivatives as antihypertensive and central nervous system (CNS) agents.[8]
Quantitative Biological Data
To facilitate comparative analysis, the following tables summarize the quantitative biological activity data for representative isochroman derivatives from the literature.
Table 1: Anticancer Activity of Isochroman Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 3d | HeLa | 5.40 | [1] |
| Compound 3e | HeLa | 5.89 | [1] |
| Further data to be populated from additional specific studies. |
Table 2: Antimicrobial Activity of Isochroman Derivatives (MIC values in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Data to be populated from specific studies providing MIC values. |
Table 3: Anti-inflammatory Activity of Isochroman Derivatives
| Compound/Derivative | Assay | IC₅₀/EC₅₀ (µM) | Reference |
| Data to be populated from specific studies on anti-inflammatory activity. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of isochroman derivatives.
Synthesis of Bioactive Isochroman Derivatives
A common and versatile method for the synthesis of the isochroman skeleton is the Oxa-Pictet-Spengler reaction .
General Procedure for Oxa-Pictet-Spengler Cyclization:
-
Starting Materials: A β-phenylethyl alcohol derivative and an appropriate aldehyde or ketone.
-
Reaction Conditions: The reaction is typically carried out in an organic solvent (e.g., dichloromethane, toluene) in the presence of a Brønsted or Lewis acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid, boron trifluoride etherate).
-
Procedure:
-
To a solution of the β-phenylethyl alcohol in the chosen solvent, add the aldehyde/ketone and the acid catalyst.
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired isochroman derivative.
Biological Evaluation Protocols
1. In Vitro Anticancer Activity Assay (MTT Assay):
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The isochroman derivatives, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional few hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination):
-
Bacterial/Fungal Culture: The microorganism is grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: Serial dilutions of the isochroman derivatives are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
3. In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition Assay):
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are used.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the isochroman derivatives at various concentrations.
-
Nitrite Measurement: The production of nitric oxide (NO) is measured by quantifying the amount of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC₅₀ value is determined.
Signaling Pathways and Mechanisms of Action
The biological effects of isochroman derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Apoptosis Induction via Caspase Activation
Many anticancer isochroman derivatives exert their cytotoxic effects by inducing apoptosis. This process is often mediated by the activation of a cascade of cysteine proteases known as caspases.
Caption: Caspase activation cascade in apoptosis induced by isochroman derivatives.
Experimental Workflow for Synthesis and Biological Screening
The following diagram illustrates a typical workflow for the synthesis of a library of isochroman derivatives and their subsequent screening for biological activity.
Caption: General workflow for isochroman derivative drug discovery.
Conclusion
Isochroman derivatives represent a versatile and promising class of compounds with significant potential for the development of new therapeutic agents across various disease areas. Their rich chemical diversity, coupled with a broad range of biological activities, makes them attractive targets for further investigation in drug discovery and development programs. This technical guide provides a foundational understanding of the current state of research on isochroman derivatives, offering valuable insights for scientists and researchers in the field. Further exploration of structure-activity relationships and mechanisms of action will be crucial in unlocking the full therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Articulatin-D induces apoptosis via activation of caspase-8 in acute T-cell leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijms-vol-24-pages-3575-discovery-of-new-heterocyclic-benzofuran-hybrids-as-potential-anti-inflammatory-agents-design-synthesis-and-evaluation-of-the-inhibitory-activity-of-their-related-inflammatory-factors-based-on-nf-b-and-mapk-signaling-pathways - Ask this paper | Bohrium [bohrium.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
discovery and history of 5-Chloroisochroman
An In-depth Technical Guide on the Proposed Discovery and Synthesis of 5-Chloroisochroman
Disclaimer: As of late 2025, a thorough review of scientific literature and patent databases reveals no specific publications detailing the discovery, history, or synthesis of this compound. This document, therefore, presents a prospective guide for its synthesis based on established chemical principles and analogous reactions reported for structurally similar compounds. The experimental protocols and data are adapted from published methods for related chlorinated and fluorinated isochroman derivatives.
Introduction
Isochromans are a class of bicyclic ether heterocyclic compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of a halogen atom, such as chlorine, onto the aromatic ring of the isochroman scaffold can significantly influence its physicochemical properties and biological activity. This guide outlines a proposed synthetic pathway to the novel compound this compound, providing detailed hypothetical experimental protocols and expected outcomes based on analogous reactions.
Proposed Synthesis of this compound
The most plausible synthetic route to this compound would likely proceed through a key intermediate, 5-chloro-2-vinylbenzaldehyde. The synthesis of this precursor and its subsequent cyclization are detailed below.
Synthesis of the Precursor: 5-Chloro-2-vinylbenzaldehyde
A potential pathway to 5-chloro-2-vinylbenzaldehyde is proposed, starting from commercially available 2-bromo-4-chlorobenzaldehyde.
Experimental Protocol:
-
Stille Coupling: To a solution of 2-bromo-4-chlorobenzaldehyde (1.0 eq) in anhydrous toluene, add vinyltributyltin (1.2 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
The reaction mixture is heated to 110 °C and stirred under an inert atmosphere for 12 hours.
-
Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of potassium fluoride.
-
The mixture is stirred for 1 hour, and the resulting precipitate is filtered off.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 5-chloro-2-vinylbenzaldehyde.
Cyclization to this compound
With the precursor in hand, an acid-catalyzed intramolecular hydroalkoxylation is a viable method for the formation of the isochroman ring.
Experimental Protocol:
-
Reduction of the Aldehyde: To a solution of 5-chloro-2-vinylbenzaldehyde (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the corresponding (5-chloro-2-vinylphenyl)methanol.
-
Acid-Catalyzed Cyclization: The crude (5-chloro-2-vinylphenyl)methanol is dissolved in anhydrous dichloromethane, and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), is added.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data (Based on Analogous Fluorination Reaction)
No quantitative data for the synthesis of this compound is available. However, the following table summarizes the yields for the synthesis of analogous anti-4-fluoro-1-alkoxyisochromans from 5-chloro-2-vinylbenzaldehyde, as reported in the literature.[1] This data provides an estimate of the potential efficiency of the cyclization step.
| Entry | Alcohol | Product | Yield (%) |
| 1 | Methanol | anti-4-fluoro-1-methoxy-5-chloroisochroman | 65 |
| 2 | Ethanol | anti-4-fluoro-1-ethoxy-5-chloroisochroman | 72 |
| 3 | Propanol | anti-4-fluoro-1-propoxy-5-chloroisochroman | 70 |
| 4 | 2-Fluoroethanol | anti-4-fluoro-1-(2-fluoroethoxy)-5-chloroisochroman | 68 |
| 5 | 2-Cyanoethanol | anti-4-fluoro-1-(2-cyanoethoxy)-5-chloroisochroman | 60 |
Visualizations
Proposed Synthetic Pathway for this compound
References
Spectroscopic Profile of 5-Chloroisochroman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Chloroisochroman. Due to the limited availability of published experimental spectra for this specific molecule in the public domain, this document outlines the predicted spectroscopic characteristics based on its chemical structure and principles of NMR, IR, and Mass Spectrometry. It also includes generalized experimental protocols for acquiring such data.
Chemical Structure
Systematic Name: 5-chloro-3,4-dihydro-1H-isochromene Molecular Formula: C₉H₉ClO Molecular Weight: 168.62 g/mol
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound. These predictions are based on established chemical shift and fragmentation patterns for similar structural motifs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 | d (J ≈ 7.5 Hz) | 1H | H-8 |
| ~ 7.15 | t (J ≈ 7.8 Hz) | 1H | H-7 |
| ~ 7.05 | d (J ≈ 8.0 Hz) | 1H | H-6 |
| ~ 4.80 | s | 2H | H-1 (CH₂-O) |
| ~ 4.10 | t (J ≈ 6.0 Hz) | 2H | H-3 (Ar-CH₂-CH₂) |
| ~ 2.95 | t (J ≈ 6.0 Hz) | 2H | H-4 (Ar-CH₂) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135.0 | C-4a |
| ~ 133.0 | C-8a |
| ~ 130.0 | C-5 |
| ~ 128.0 | C-7 |
| ~ 127.5 | C-8 |
| ~ 125.0 | C-6 |
| ~ 68.0 | C-1 |
| ~ 65.0 | C-3 |
| ~ 28.0 | C-4 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| 1600, 1470 | Medium-Strong | Aromatic C=C Bending |
| 1250 - 1200 | Strong | Aryl-Cl Stretch |
| 1100 - 1050 | Strong | C-O-C Stretch |
| 800 - 750 | Strong | C-Cl Stretch (Aromatic) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 168/170 | 100 / 33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl) |
| 139 | High | [M - CH₂O]⁺ |
| 133 | Moderate | [M - Cl]⁺ |
| 104 | Moderate | [C₈H₈]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution would be transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. For ¹H NMR, a sufficient number of scans would be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used.
Infrared (IR) Spectroscopy
A small amount of neat this compound would be placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) could be deposited on a salt plate and the solvent allowed to evaporate. The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The sample would be ionized using a standard electron energy of 70 eV. The resulting fragments would be analyzed by a mass analyzer (e.g., quadrupole or time-of-flight).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.
A Methodological Guide to the Theoretical and Computational Study of 5-Chloroisochroman
Disclaimer: Specific experimental, theoretical, or computational studies directly investigating 5-Chloroisochroman are not extensively available in the public domain. This document therefore serves as an in-depth methodological guide for researchers, scientists, and drug development professionals, outlining the established theoretical and computational approaches that would be employed to study a novel or under-researched isochroman derivative, using this compound as a primary example.
Introduction to the Isochroman Scaffold
Isochromans are a class of heterocyclic compounds featuring a fused benzene ring and a dihydropyran ring. This structural motif is a privileged scaffold in medicinal chemistry, found in numerous bioactive natural products and synthetic pharmaceutical agents.[1][2] Derivatives of isochroman have demonstrated a wide array of pharmacological activities, including antitumor, anti-inflammatory, antimicrobial, antioxidant, and antihypertensive properties.[1][3] The therapeutic potential of these compounds has driven significant interest in synthesizing and evaluating new derivatives, making a thorough understanding of their structure, reactivity, and potential biological interactions a critical goal for drug discovery.
Theoretical and computational chemistry provide indispensable tools for achieving this understanding. By modeling molecular properties and reaction dynamics, researchers can predict spectroscopic signatures, elucidate reaction mechanisms, and rationalize structure-activity relationships (SAR) before undertaking extensive and costly laboratory work. This guide outlines a comprehensive workflow for the theoretical and computational characterization of a novel derivative, this compound.
Theoretical and Computational Methodology
The study of a new molecule like this compound begins with in silico analysis to predict its fundamental properties. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are central to this phase.
Molecular Geometry and Spectroscopic Prediction
The first step is to determine the most stable three-dimensional conformation of the molecule.
-
Methodology: Geometry optimization is typically performed using DFT with a functional such as M06-2X or B3LYP and a suitable basis set (e.g., 6-311G(d,p)).[4] The M06-2X functional is often chosen for its robust performance in systems involving non-covalent interactions.[4] The calculation should be performed in a simulated solvent environment (e.g., using the Polarizable Continuum Model, PCM) to better approximate real-world conditions.[4]
-
Validation: The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum (a stable conformation) has been found.
Once the geometry is optimized, key spectroscopic data can be predicted to aid in the experimental characterization of the synthesized compound.
Table 1: Predicted vs. Experimental Spectroscopic Data
| Parameter | Computational Method | Purpose | Experimental Counterpart |
| Vibrational Frequencies | DFT (e.g., M06-2X/6-311G(d,p)) | Predict characteristic IR and Raman peaks for functional groups. | FT-IR, Raman Spectroscopy |
| NMR Chemical Shifts | GIAO-DFT | Predict 1H and 13C NMR chemical shifts to aid in structure elucidation. | 1H NMR, 13C NMR |
| Electronic Transitions | TD-DFT | Predict UV-Vis absorption maxima. | UV-Vis Spectroscopy |
Analysis of Reactivity and Non-Covalent Interactions
Understanding the electronic structure is key to predicting how this compound might interact with other molecules, including biological targets.
-
Electrostatic Potential (ESP) Surface: The ESP map reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. For this compound, this would highlight the electronegative oxygen and chlorine atoms. A key feature to investigate would be the potential for a "sigma-hole" (σ-hole) on the chlorine atom—a region of positive electrostatic potential along the C-Cl bond axis that can engage in halogen bonding.[5]
-
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's ability to donate or accept electrons, indicating its kinetic stability and reactivity in chemical reactions.
-
Non-Covalent Interactions (NCI): Computational methods can model and quantify weak interactions like hydrogen bonds, halogen bonds, and π-π stacking, which are critical for catalyst-substrate binding and drug-receptor interactions.[6]
Experimental Protocols for Validation
Computational predictions must be validated by empirical data. The following section outlines generalized protocols for the synthesis and characterization of a substituted isochroman.
Generalized Synthesis Protocol: Halo-cycloacetalization
A common route to isochroman derivatives is the halo-cycloacetalization of olefinic aldehydes or alcohols.[2]
-
Reactant Preparation: A solution of the appropriate olefinic aldehyde precursor is prepared in a suitable solvent (e.g., dichloromethane, CH2Cl2).
-
Halogenation: A halogenating agent, such as an N-haloamide (e.g., N-chlorosuccinimide), is added to the solution. The reaction is typically stirred at room temperature.
-
Cyclization: The halogenating agent facilitates a cyclization reaction, forming the isochroman ring structure.
-
Workup and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is achieved via column chromatography on silica gel to yield the final this compound product.
Characterization
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are acquired to confirm the connectivity of atoms in the molecule. The observed chemical shifts are compared against the computationally predicted values.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is used to identify characteristic vibrational modes of functional groups (e.g., C-O-C ether stretch, aromatic C-H bends).
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound, matching it to the molecular formula of this compound (C9H9ClO).
Table 2: Summary of Experimental Characterization Data
| Technique | Information Obtained | Example Data for C9H9ClO |
| 1H NMR | Proton environment, coupling constants | Chemical shifts (ppm), integration, multiplicity (s, d, t, m) |
| 13C NMR | Carbon skeleton | Chemical shifts (ppm) for 9 unique carbon atoms |
| FT-IR | Functional groups present | Vibrational frequencies (cm-1) for C-Cl, C-O, C=C bonds |
| HRMS (ESI+) | Exact mass, molecular formula | m/z for [M+H]+ or [M+Na]+, confirming C9H9ClO |
Visualized Workflows and Potential Mechanisms
Visual diagrams are essential for representing complex workflows and molecular interactions. The following diagrams were generated using Graphviz (DOT language) and adhere to the specified design constraints.
General Research Workflow
This diagram illustrates the integrated workflow combining computational prediction with experimental synthesis and validation for the study of a novel isochroman derivative.
Hypothetical Biological Signaling Pathway
Given that some isochroman derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme in metabolic signaling, this diagram illustrates a hypothetical mechanism of action for this compound.[7]
Conclusion
While direct experimental data on this compound remains to be published, a powerful and well-established framework exists for its comprehensive study. The integration of theoretical calculations with targeted experimental work provides a robust strategy for characterizing its structure, predicting its reactivity, and evaluating its potential as a pharmacologically active agent. The methodologies and workflows detailed in this guide offer a clear path forward for researchers investigating this and other novel isochroman derivatives, ultimately accelerating the process of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Harnessing Noncovalent π‑Type Interactions in Thiourea–Chloride Supramolecular Complexes: Toward the Asymmetric Dearomatization of Diazaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Chlorinated Isochromans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated isochromans are a class of heterocyclic compounds that are gaining attention in the field of drug discovery for their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on these compounds, focusing on their antimicrobial, antitumor, and anti-inflammatory properties. It is designed to be a comprehensive resource for researchers and professionals in drug development, offering detailed information on the synthesis, biological evaluation, and mechanisms of action of chlorinated isochromans. This guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate a deeper understanding and inspire further investigation into this promising class of molecules.
Introduction
The isochroman scaffold, a bicyclic ether, is a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with significant biological activities. The introduction of a chlorine atom to the isochroman core can profoundly influence its physicochemical properties, often leading to enhanced potency and altered selectivity. This "magic halogen" effect, where chlorination can dramatically improve a compound's therapeutic profile, has been a driving force behind the exploration of chlorinated isochromans as potential drug candidates.
This guide will delve into the known biological activities of chlorinated isochromans, with a particular focus on their potential as antimicrobial, antitumor, and anti-inflammatory agents. We will present a curated collection of data from the scientific literature, organized to provide a clear and comprehensive understanding of the structure-activity relationships and therapeutic potential of these compounds.
Antimicrobial Activity of Chlorinated Isochromans
Several studies have highlighted the potent antimicrobial properties of chlorinated isochroman derivatives, particularly against a range of bacteria and fungi. The presence of chlorine atoms appears to be a key contributor to their bioactivity.
Antibacterial Activity
A notable example of a chlorinated isochroman derivative with significant antibacterial activity is a chloro-dihydroisocoumarin isolated from the fungus Penicillium chrysogenum. This compound has demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of a Chlorinated Dihydroisocoumarin Derivative
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | 1.00 |
| Bacillus licheniformis | 0.8 |
| Escherichia coli | 5.3 |
| Klebsiella pneumoniae | 3.5 |
| Acinetobacter calcoaceticus | 4.2 |
Antifungal Activity
Isocoumarindole A, a chlorinated isocoumarin and indole alkaloid hybrid metabolite isolated from the endolichenic fungus Aspergillus sp., has demonstrated mild antifungal activity.[1]
Table 2: Antifungal Activity of Isocoumarindole A
| Fungal Strain | MIC (µg/mL) |
| Candida albicans | 32 |
Antitumor Activity of Chlorinated Isochromans
The cytotoxic potential of chlorinated isochroman derivatives against various cancer cell lines is an area of active research. The ability of these compounds to induce apoptosis and inhibit cell proliferation makes them promising candidates for anticancer drug development.
Cytotoxicity against Cancer Cell Lines
Isocoumarindole A has shown significant cytotoxic activity against several human cancer cell lines.[1]
Table 3: Cytotoxic Activity (IC50) of Isocoumarindole A
| Cell Line | IC50 (µM) |
| HCT-116 (Colon Cancer) | 5.8 |
| A549 (Lung Cancer) | 7.3 |
| MCF-7 (Breast Cancer) | 9.1 |
Anti-inflammatory Activity and Signaling Pathways
While direct studies on the anti-inflammatory mechanisms of chlorinated isochromans are still emerging, the broader class of isocoumarins has been shown to modulate key inflammatory pathways. A primary target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory genes.
Natural compounds are known to inhibit NF-κB signaling through various mechanisms, such as preventing the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitory protein IκB. This, in turn, prevents the translocation of the active NF-κB dimer to the nucleus, where it would otherwise initiate the transcription of inflammatory mediators. It is plausible that chlorinated isochromans may exert anti-inflammatory effects through a similar mechanism.
Caption: Potential mechanism of anti-inflammatory action of chlorinated isochromans via inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of chlorinated isochroman derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the chlorinated isochroman in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
References
5-Chloroisochroman: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Chloroisochroman, focusing on its solubility and stability. Due to the limited availability of direct public data for this compound, this document outlines the standard methodologies for determining these critical parameters. To illustrate data presentation, information on the structurally similar compound, 5-chloro-8-hydroxyquinoline, is provided as a reference. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the viability of this compound as a potential drug candidate.
Solubility Profile
Illustrative Solubility Data: 5-chloro-8-hydroxyquinoline
To provide a tangible example of how solubility data is presented, the following tables summarize the mole fraction solubility of 5-chloro-8-hydroxyquinoline, a structurally related compound, in various organic solvents at different temperatures.[1][2] This data serves as a valuable proxy for estimating the potential solubility characteristics of this compound.
Table 1: Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline in Various Solvents at 298.15 K [1]
| Solvent | Mole Fraction Solubility (x) |
| 1,4-dioxane | 0.0751 |
| 2-ethoxyethanol | 0.0333 |
| n-Propyl Acetate | 0.0297 |
| 2-methoxyethanol | 0.0291 |
| Ethyl Acetate | 0.0269 |
| Methyl Acetate | 0.0245 |
| Isopropyl Acetate | 0.0232 |
| Acetone (DMK) | 0.0200 |
| n-Propanol | 0.0076 |
| Ethanol | 0.0058 |
| Isopropanol | 0.0045 |
| Methanol | 0.0042 |
Table 2: Temperature Dependence of 5-chloro-8-hydroxyquinoline Solubility in Select Solvents [3][4]
| Temperature (K) | N-methyl-2-pyrrolidone | N,N-dimethylformamide | 1,4-dioxane | Ethyl Acetate | Toluene | Acetonitrile |
| 283.15 | - | - | - | - | - | - |
| 293.15 | - | - | - | - | - | - |
| 303.15 | - | - | - | - | - | - |
| 313.15 | - | - | - | - | - | - |
| 323.15 | - | - | - | - | - | - |
Note: Specific mole fraction values for this temperature range were not available in the searched literature, but the general trend is that solubility increases with temperature.[3][4]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound.
Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically relevant solvents at various temperatures.
Materials:
-
This compound (crystalline solid)
-
A panel of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, polyethylene glycol 400 (PEG 400), propylene glycol, etc.)
-
Small, sealable vials (e.g., screw-capped glass vials)
-
Constant temperature bath or incubator with shaking capabilities
-
Analytical balance
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume of each solvent to the respective vials.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached. The optimal time should be determined experimentally.
-
Sample Collection: Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Supernatant Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Dilution and Quantification: Dilute the supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Data Analysis: Calculate the solubility in terms of mg/mL or molarity. Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
Stability Profile
Assessing the stability of a potential drug candidate under various environmental conditions is a critical regulatory requirement.[5][6][7] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][9][10][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing.[11] This helps to elucidate degradation pathways and develop stability-indicating analytical methods.[11]
Table 3: Recommended Conditions for Forced Degradation Studies of this compound
| Stress Condition | Recommended Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 70°C | To assess degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 70°C | To evaluate degradation in alkaline conditions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To determine susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat (e.g., 60°C, 80°C) | To assess stability at elevated temperatures. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To evaluate degradation upon exposure to light. |
Experimental Protocol for a Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions and identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions
-
Sodium hydroxide (NaOH) solutions
-
Hydrogen peroxide (H₂O₂) solution
-
Temperature and humidity-controlled chambers
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
pH meter
Procedure:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents. For hydrolysis and oxidation studies, the drug substance is dissolved in the respective stressor solution. For thermal and photostability studies, the solid drug substance and solutions are exposed to the stress conditions.
-
Stress Application: Expose the samples to the conditions outlined in Table 3 for a defined period (e.g., 2, 4, 8, 24, 48 hours). A control sample, protected from the stress condition, should be analyzed concurrently.
-
Neutralization (for hydrolysis): After the exposure time, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control sample to identify and quantify the degradation products. The extent of degradation is typically targeted at 5-20% to ensure that the degradation products are detectable without excessive breakdown of the main compound.[12]
Visualizations
The following diagrams illustrate the generalized workflows for determining the solubility and stability of this compound.
Caption: Workflow for determining the solubility of this compound.
Caption: Workflow for conducting a forced degradation study of this compound.
Biological Context of Isochroman Derivatives
Isochroman and its derivatives are recognized heterocyclic compounds in drug discovery, exhibiting a wide range of therapeutic applications.[13][14] These compounds have been investigated for their potential as central nervous system agents, antioxidants, antimicrobials, antihypertensives, antitumor, and anti-inflammatory agents.[13][14] The diverse biological activities of isochroman derivatives underscore the importance of thoroughly characterizing the physicochemical properties of new analogues like this compound to advance their potential as therapeutic agents.[13]
Conclusion
This technical guide provides a foundational framework for the characterization of the solubility and stability of this compound. While direct experimental data for this specific compound is pending, the outlined protocols, based on established scientific principles and regulatory guidelines, offer a clear path forward for its evaluation. The illustrative data from a structurally related compound provides a useful reference for data presentation and interpretation. A comprehensive understanding of these core properties is paramount for the successful development of this compound as a potential pharmaceutical agent.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. ICH Official web site : ICH [ich.org]
- 7. Stability Testing for Drug Substances and Drug Products (ICH Q1A) : ComplianceWebinars [compliancewebinars.com]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. onyxipca.com [onyxipca.com]
- 10. ijisrt.com [ijisrt.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-Chloroisochroman: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 5-Chloroisochroman, a halogenated derivative of the isochroman scaffold. Isochromans are a class of bicyclic ethers that form the core structure of various natural products and pharmacologically active compounds. The introduction of a chlorine atom at the 5-position of the isochroman ring system can significantly influence its physicochemical and biological properties, making this compound a valuable compound for structure-activity relationship (SAR) studies in drug discovery and development.
This guide outlines a reliable synthetic route starting from commercially available precursors, focusing on the Oxa-Pictet-Spengler reaction. Detailed protocols for the preparation of the key intermediate and the final cyclization step are provided, along with tabulated data for clarity and reproducibility.
Synthetic Strategy Overview
The synthesis of this compound is approached through a two-step process. The first step involves the synthesis of the precursor alcohol, 2-(2-chlorophenyl)ethanol. The second, and key, step is the acid-catalyzed cyclization of this alcohol with a formaldehyde source via the Oxa-Pictet-Spengler reaction to yield the target molecule, this compound.
Figure 1. Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-chlorophenyl)ethanol
This protocol describes the reduction of 2-chlorophenylacetic acid to 2-(2-chlorophenyl)ethanol using lithium aluminum hydride (LiAlH₄).
Materials:
-
2-Chlorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.2 eq.) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve 2-chlorophenylacetic acid (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath.
-
Carefully quench the excess LiAlH₄ by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate (aluminum salts) and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings.
-
Wash the organic layer sequentially with 10% sulfuric acid, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude 2-(2-chlorophenyl)ethanol.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Reactant Ratio | 2-Chlorophenylacetic acid : LiAlH₄ (1 : 1.2) |
| Solvent | Anhydrous Diethyl Ether or THF |
| Reaction Temperature | 0 °C to reflux |
| Reaction Time | 3-6 hours |
| Typical Yield | 80-95% |
Table 1. Summary of reaction parameters for the synthesis of 2-(2-chlorophenyl)ethanol.
Protocol 2: Synthesis of this compound
This protocol details the Oxa-Pictet-Spengler cyclization of 2-(2-chlorophenyl)ethanol with paraformaldehyde.
Materials:
-
2-(2-chlorophenyl)ethanol
-
Paraformaldehyde
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Acid catalyst (e.g., p-toluenesulfonic acid, phosphoric acid, or gaseous hydrogen chloride)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-(2-chlorophenyl)ethanol (1.0 eq.) and paraformaldehyde (1.5-2.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the acid catalyst (catalytic amount, e.g., 0.1 eq. of p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
| Parameter | Value |
| Reactant Ratio | 2-(2-chlorophenyl)ethanol : Paraformaldehyde (1 : 1.5-2.0) |
| Catalyst | p-Toluenesulfonic acid, H₃PO₄, or HCl |
| Solvent | Dichloromethane or Toluene |
| Reaction Temperature | Reflux |
| Reaction Time | 4-12 hours |
| Typical Yield | 60-80% |
Table 2. Summary of reaction parameters for the synthesis of this compound.
Logical Relationship of the Synthesis
The synthesis proceeds through a logical sequence of a functional group transformation followed by a key ring-forming reaction.
Figure 2. Logical flow of the synthetic route.
Concluding Remarks
The protocols described herein provide a robust and reproducible method for the synthesis of this compound. These application notes are intended to guide researchers in the fields of medicinal chemistry, chemical biology, and materials science in the preparation of this and structurally related compounds. The straightforward nature of the Oxa-Pictet-Spengler reaction, coupled with the availability of the starting materials, makes this synthetic route amenable to both small-scale and larger-scale preparations. Further optimization of reaction conditions may lead to improved yields and reduced reaction times. The synthesized this compound can serve as a valuable building block for the development of novel chemical entities with potential therapeutic or material applications.
Application Notes and Protocols: Synthesis of 5-Chloroisochroman
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanism for the formation of 5-chloroisochroman, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocols outlined below are based on established synthetic methodologies for isochroman derivatives.
Introduction
Isochromans are a class of bicyclic ethers that form the core structure of various natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the isochroman scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This document details the predominant reaction mechanism for the synthesis of this compound and provides a representative experimental protocol.
Reaction Mechanism: Intramolecular Cyclization
The formation of the this compound ring system is typically achieved through an acid-catalyzed intramolecular cyclization of a pre-chlorinated precursor. The most direct route involves the use of 2-(4-chloro-2-(hydroxymethyl)phenyl)ethan-1-ol as the starting material. The chlorine atom is already present on the aromatic ring, ensuring the desired regiochemistry in the final product.
The reaction proceeds via an intramolecular electrophilic aromatic substitution (SEAr) type mechanism, which can be viewed as an intramolecular Friedel-Crafts alkylation.
The key steps are:
-
Protonation of the Benzylic Alcohol: In the presence of a strong acid catalyst (e.g., sulfuric acid, trifluoroacetic acid), the benzylic hydroxyl group of the starting material is protonated.
-
Formation of a Benzylic Carbocation: The protonated hydroxyl group departs as a water molecule, a good leaving group, leading to the formation of a resonance-stabilized benzylic carbocation.
-
Intramolecular Nucleophilic Attack: The tethered primary alcohol acts as a nucleophile and attacks the benzylic carbocation.
-
Deprotonation: A final deprotonation step yields the neutral this compound product and regenerates the acid catalyst.
Visualization of the Reaction Mechanism
Caption: Acid-catalyzed intramolecular cyclization of 2-(4-chloro-2-(hydroxymethyl)phenyl)ethan-1-ol.
Experimental Protocol
This protocol describes a general procedure for the synthesis of this compound via acid-catalyzed cyclization.
Materials:
-
2-(4-chloro-2-(hydroxymethyl)phenyl)ethan-1-ol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-chloro-2-(hydroxymethyl)phenyl)ethan-1-ol (1.0 eq) in dichloromethane (DCM) to a concentration of 0.1 M.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (2.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of substituted isochromans via acid-catalyzed cyclization. The values for this compound are expected to be within these ranges.
| Parameter | Value |
| Reactant Concentration | 0.1 - 0.5 M |
| Acid Equivalents (TFA) | 1.5 - 3.0 eq |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 6 hours |
| Typical Yield | 75 - 90% |
Spectroscopic Data for Characterization (Expected):
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-7.3 ppm. Methylene protons of the pyran ring appearing as two distinct triplets around 2.8-3.0 ppm and 4.0-4.2 ppm. A singlet for the benzylic methylene protons around 4.8-5.0 ppm. |
| ¹³C NMR | Aromatic carbons between 120-140 ppm. Aliphatic carbons of the pyran ring between 25-30 ppm and 60-70 ppm. Benzylic carbon around 65-70 ppm. |
| Mass Spec (EI) | Molecular ion peak corresponding to the mass of this compound (C₉H₉ClO). |
Conclusion
The synthesis of this compound is most effectively achieved through the acid-catalyzed intramolecular cyclization of a pre-chlorinated diol precursor. This method offers high yields and excellent regiocontrol. The provided protocol and data serve as a valuable resource for researchers engaged in the synthesis of substituted isochromans for applications in drug discovery and development. Careful monitoring and purification are essential to obtain the desired product with high purity.
Application Notes and Protocols: Derivatization of 5-Chloroisochroman for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 5-chloroisochroman and subsequent biological screening of the resulting compounds. Detailed protocols for synthesis and biological evaluation are included to facilitate the discovery of novel therapeutic agents.
Introduction
Isochromans are a class of oxygen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products and synthetic molecules.[1] The isochroman scaffold has been identified as a privileged structure, demonstrating a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and central nervous system (CNS) effects.[1] The introduction of a chlorine atom at the 5-position of the isochroman ring offers a unique starting point for further chemical modifications, potentially leading to derivatives with enhanced potency and selectivity for various biological targets. This document outlines strategies for the derivatization of this compound and protocols for screening the synthesized analogs for potential antimicrobial and anticancer activities.
Derivatization Strategies for this compound
The chemical reactivity of the this compound core allows for a variety of derivatization approaches to generate a library of diverse compounds for biological screening. Key strategies include:
-
Nucleophilic Aromatic Substitution (SNA_r_): The chlorine atom at the 5-position can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of functional groups. This approach is fundamental for exploring the structure-activity relationship (SAR) at this position.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form carbon-carbon and carbon-heteroatom bonds at the 5-position, enabling the introduction of aryl, vinyl, and alkynyl substituents.
-
Functionalization of the Isochroman Ring: In addition to modifications at the 5-position, the isochroman ring itself can be functionalized. For instance, oxidation of the benzylic position can introduce a carbonyl group, which can then be further derivatized.
A general workflow for the derivatization and screening process is outlined below:
Biological Screening Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used and standardized technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[1][2][3][4][5][6][7] The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium only)
-
Spectrophotometer or microplate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing sterile broth.
-
Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in fresh broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the 96-well plates using MHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.
-
Include a positive control (antibiotic with known MIC) and a negative control (broth with DMSO, no compound).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Cover the plates and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC is the lowest concentration that shows a significant reduction in OD compared to the growth control.
-
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][8][9][10] It is widely used for screening potential anticancer drugs.
Materials:
-
96-well cell culture plates (sterile)
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO
-
Positive control anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives and the positive control drug in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Data Presentation
The quantitative data obtained from the biological screening should be summarized in a clear and structured format to facilitate comparison and SAR analysis.
Table 1: Antimicrobial Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group at C5 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 5-Cl-Iso | -Cl | >128 | >128 |
| Derivative 1 | -NH₂ | 64 | 128 |
| Derivative 2 | -SCH₃ | 32 | 64 |
| Derivative 3 | -OCH₃ | 128 | >128 |
| Derivative 4 | -Phenyl | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 0.25 |
Table 2: Anticancer Activity of this compound Derivatives (Hypothetical Data)
| Compound ID | R-Group at C5 | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| 5-Cl-Iso | -Cl | >100 | >100 |
| Derivative 1 | -NH₂ | 55.2 | 78.1 |
| Derivative 2 | -SCH₃ | 25.8 | 42.5 |
| Derivative 3 | -OCH₃ | 89.3 | >100 |
| Derivative 4 | -Phenyl | 12.5 | 18.7 |
| Doxorubicin | (Control) | 0.8 | 1.2 |
Potential Signaling Pathway Modulation
Natural products and their derivatives often exert their anticancer effects by modulating key cellular signaling pathways that are dysregulated in cancer.[11][12][13][14] Based on the activities of related heterocyclic compounds, derivatives of this compound could potentially target pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many types of cancer.
Structure-Activity Relationship (SAR) Insights
The analysis of the relationship between the chemical structure of the synthesized this compound derivatives and their biological activity is crucial for lead optimization.[2][15][16][17][18][19][20][21] From the hypothetical data presented, preliminary SAR observations can be made:
-
Antimicrobial Activity: The introduction of a phenyl group at the 5-position (Derivative 4) appears to be most favorable for activity against both Gram-positive and Gram-negative bacteria. The sulfur-containing substituent (Derivative 2) also shows promising activity. This suggests that lipophilicity and the potential for π-π stacking interactions may play a role in the antimicrobial effect.
-
Anticancer Activity: Similar to the antimicrobial results, the phenyl-substituted derivative (Derivative 4) exhibits the most potent anticancer activity against both cell lines. The thiomethyl group (Derivative 2) also confers significant cytotoxicity. This indicates that aromatic and sulfur-containing moieties at the 5-position are beneficial for anticancer activity, warranting further exploration of various substituted aryl and thioether derivatives.
These initial findings provide a basis for the rational design of a second generation of this compound derivatives with potentially improved biological profiles. Further derivatization to explore a wider range of electronic and steric properties of the substituents is recommended.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. [Structure-activity relations of isochromanylpenicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. protocols.io [protocols.io]
- 6. m.youtube.com [m.youtube.com]
- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Targeting cancer signaling pathways by natural products: Exploring promising anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the recent trends in perturbing the cellular signaling pathways in cancer by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. a-review-of-the-structure-activity-relationship-of-natural-and-synthetic-antimetastatic-compounds - Ask this paper | Bohrium [bohrium.com]
- 18. Correlation Between Structure and New Anti-Cancer Activity of Some Antioxidants Following Chemical Structure Modification. – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents [mdpi.com]
- 21. (PDF) Structure-Antitumor Activity Relationship of [research.amanote.com]
Application Notes and Protocols for Nucleophilic Substitution on 5-Chloroisochroman
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of 5-Chloroisochroman through various nucleophilic substitution reactions. The following sections outline methodologies for the introduction of amine, cyano, hydroxyl, and thiol moieties, which are crucial transformations for the synthesis of novel isochroman derivatives with potential applications in drug discovery and materials science. While specific data for this compound is limited in the current literature, the provided protocols are based on well-established methods for analogous aryl chlorides and offer a strong starting point for reaction optimization.
Introduction of Nitrogen Nucleophiles via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is highly versatile and tolerates a wide range of functional groups, making it suitable for the amination of this compound with various primary and secondary amines.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Nucleophile (Amine) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 (reflux) | 6 | 94 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 12-24 | 75-90 |
| Benzylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS | Toluene | 100 | 8-16 | 80-95 |
| Pyrrolidine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12-24 | 85-98 |
Data presented is based on analogous reactions with substituted aryl chlorides and serves as a general guideline.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos, SPhos)
-
Base (e.g., NaOtBu, K₃PO₄, LiHMDS, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, t-BuOH)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Introduction of Cyano Group via Copper-Catalyzed Cyanation
Copper-catalyzed cyanation is an effective method for introducing a cyano group onto an aromatic ring. This transformation is valuable for the synthesis of intermediates that can be further elaborated into carboxylic acids, amides, or tetrazoles.
Table 2: Representative Conditions for Copper-Catalyzed Cyanation of Aryl Halides
| Cyanide Source | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuCN | 10-20 (stoichiometric) | None | None | DMF, NMP | 150-200 | 12-24 | 60-85 |
| KCN | CuI (10) | DMEDA | K₂CO₃ | Toluene | 110 | 24 | 70-90 |
| NaCN | CuI (5-10) | 1,10-Phenanthroline | None | Acetonitrile | 80-100 | 12-24 | 75-95 |
| K₄[Fe(CN)₆] | CuI (10) | KI | K₂CO₃ | DMSO | 120 | 24 | 65-88 |
Data presented is based on analogous reactions with substituted aryl halides and serves as a general guideline.
Experimental Protocol: General Procedure for Copper-Catalyzed Cyanation of this compound
Materials:
-
This compound
-
Cyanide source (e.g., CuCN, KCN, NaCN)
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (optional, e.g., DMEDA, 1,10-Phenanthroline)
-
Base (optional, e.g., K₂CO₃)
-
Anhydrous solvent (e.g., DMF, NMP, Toluene, Acetonitrile)
-
Reaction tube or flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction tube or flask, add this compound (1.0 equivalent), the cyanide source (1.1-1.5 equivalents), and the copper(I) catalyst (5-20 mol%).
-
If applicable, add the ligand and base.
-
Add the anhydrous solvent under an inert atmosphere.
-
Seal the reaction vessel and heat to the desired temperature (typically 100-200 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully quench the reaction with an aqueous solution of sodium cyanide and ferric chloride to decompose any unreacted cyanide.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Logical Flow for Copper-Catalyzed Cyanation:
Caption: Logical flow for the copper-catalyzed cyanation of this compound.
Introduction of Oxygen Nucleophiles for the Synthesis of 5-Hydroxyisochroman and Derivatives
The synthesis of 5-hydroxyisochroman from this compound can be achieved through palladium-catalyzed hydroxylation or through a classical nucleophilic aromatic substitution under harsh conditions. The palladium-catalyzed methods are generally milder and more functional-group tolerant.
Table 3: Representative Conditions for C-O Bond Formation with Aryl Chlorides
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| KOH | Pd(OAc)₂ (2) | tBuBrettPhos (4) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | 70-90 |
| NaOH | CuI (10) | None | None | H₂O | 250 (high pressure) | 6 | 50-70 |
| t-BuOH | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 80-95 |
| Phenol | CuI (10) | 1,10-Phenanthroline | K₂CO₃ | DMF | 130 | 24 | 75-90 |
Data presented is based on analogous reactions with substituted aryl chlorides and serves as a general guideline.
Experimental Protocol: General Procedure for Palladium-Catalyzed Hydroxylation
Materials:
-
This compound
-
Hydroxide source (e.g., KOH, NaOH)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., tBuBrettPhos)
-
Base (e.g., Cs₂CO₃)
-
Solvent system (e.g., 1,4-Dioxane/water)
-
Reaction vial
Procedure:
-
In a reaction vial, combine this compound (1.0 equivalent), the hydroxide source (2-3 equivalents), the palladium precatalyst (2 mol%), and the ligand (4 mol%).
-
Add the base and the solvent system.
-
Seal the vial and heat the mixture to 100-120 °C.
-
Monitor the reaction until completion.
-
Cool the reaction, acidify with a dilute acid (e.g., 1M HCl), and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify by column chromatography to yield 5-hydroxyisochroman.
Workflow for Palladium-Catalyzed Hydroxylation:
Caption: Workflow for the synthesis of 5-hydroxyisochroman.
Introduction of Sulfur Nucleophiles for the Synthesis of 5-Thioisochroman Derivatives
The introduction of a thiol or thioether group at the 5-position of the isochroman core can be accomplished using copper or palladium-catalyzed C-S cross-coupling reactions. These methods offer good yields and functional group compatibility.
Table 4: Representative Conditions for C-S Bond Formation with Aryl Chlorides
| Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | CuI (5) | DMEDA | K₂CO₃ | Toluene | 110 | 24 | 80-95 |
| Sodium thiomethoxide | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ | Dioxane | 120 | 18 | 75-90 |
| Ethanethiol | CuI (10) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 130 | 24 | 70-88 |
| Potassium thioacetate | Pd₂(dba)₃ (1) | DPEPhos (2) | K₂CO₃ | Toluene | 100 | 12 | 85-98 |
Data presented is based on analogous reactions with substituted aryl chlorides and serves as a general guideline.
Experimental Protocol: General Procedure for Copper-Catalyzed Thiolation
Materials:
-
This compound
-
Thiol or thiolate salt
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., DMEDA)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel, add the copper(I) catalyst (5-10 mol%), the ligand, and the base.
-
Add this compound (1.0 equivalent) and the thiol (1.1-1.5 equivalents).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to 110-130 °C.
-
Monitor the reaction's progress.
-
Upon completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the residue by column chromatography to obtain the 5-thioisochroman derivative.
Logical Flow for Copper-Catalyzed Thiolation:
Caption: Logical flow for the synthesis of 5-thioisochroman derivatives.
Catalytic Pathways to 5-Chloroisochroman: A Detailed Guide for Researchers
For Immediate Release
[City, State] – [Date] – A comprehensive guide detailing catalytic methods for the synthesis of 5-Chloroisochroman has been compiled to support researchers, scientists, and professionals in drug development. This document provides an in-depth overview of synthetic strategies, detailed experimental protocols, and quantitative data to facilitate the efficient and selective production of this valuable heterocyclic compound.
This compound is a significant structural motif found in a variety of biologically active molecules and serves as a key intermediate in the synthesis of various pharmaceutical agents. The development of efficient and selective catalytic methods for its synthesis is of paramount importance for advancing drug discovery and development programs. This application note outlines a plausible catalytic approach based on established methodologies for isochroman synthesis, adapted for the specific target of this compound.
Synthetic Strategies: An Overview
The synthesis of the isochroman scaffold can be achieved through several catalytic strategies, primarily involving the intramolecular cyclization of a suitably substituted precursor. For the synthesis of this compound, a logical and commonly employed approach is the acid-catalyzed intramolecular etherification, also known as the oxa-Pictet-Spengler reaction. This method involves the cyclization of a 2-(2-hydroxyethyl)benzyl alcohol derivative. In the context of this compound, the starting material would be 2-(2-hydroxyethyl)-4-chlorobenzyl alcohol.
The general workflow for this synthetic approach can be visualized as follows:
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound via a two-step process involving the preparation of the precursor followed by catalytic cyclization.
Protocol 1: Synthesis of 2-(2-Hydroxyethyl)-4-chlorobenzyl alcohol
Materials:
-
2-Bromo-5-chlorotoluene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Ethylene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to the flask and gently heat to activate the magnesium.
-
Dissolve 2-bromo-5-chlorotoluene (1.0 eq) in anhydrous THF and add it dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining solution of 2-bromo-5-chlorotoluene at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly bubble ethylene oxide (1.5 eq) through the Grignard solution.
-
After the addition of ethylene oxide, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-hydroxyethyl)-4-chlorobenzyl alcohol.
Protocol 2: Catalytic Synthesis of this compound
Materials:
-
2-(2-Hydroxyethyl)-4-chlorobenzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 5 mol%)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-(2-hydroxyethyl)-4-chlorobenzyl alcohol (1.0 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the reaction mixture, continuously removing the water formed during the reaction using the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Precursor Synthesis | 2-Bromo-5-chlorotoluene | - | THF | 0 - reflux | 3 | 60-70 |
| Catalytic Cyclization | 2-(2-Hydroxyethyl)-4-chlorobenzyl alcohol | p-Toluenesulfonic acid | Toluene | Reflux | 2-4 | 80-90 |
Logical Relationships in the Catalytic Cycle
The acid-catalyzed intramolecular etherification proceeds through a protonation-elimination-cyclization mechanism. The following diagram illustrates the key steps in the catalytic cycle.
Figure 2: Catalytic cycle for the acid-catalyzed synthesis of this compound.
Conclusion
The provided protocols and data offer a solid foundation for the successful synthesis of this compound. The acid-catalyzed intramolecular cyclization of 2-(2-hydroxyethyl)-4-chlorobenzyl alcohol represents a reliable and efficient method. Researchers are encouraged to optimize the reaction conditions to achieve the best possible yields and purity for their specific applications. Further investigations into alternative catalytic systems, such as those employing transition metals, may offer opportunities for enhanced selectivity and milder reaction conditions.
Application of Chlorinated Isochroman Derivatives in Medicinal Chemistry
Introduction
Isochromans are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of natural products and their diverse range of biological activities.[1][2] The isochroman scaffold serves as a privileged structure in drug discovery, with derivatives exhibiting antimicrobial, anti-inflammatory, antihypertensive, and antitumor properties.[1][2] The introduction of a chlorine substituent onto the isochroman core can modulate the physicochemical properties of the molecule, such as lipophilicity and electronic distribution, which may enhance its biological efficacy and pharmacokinetic profile. This application note explores the potential of chlorinated isochroman derivatives in medicinal chemistry, providing an overview of their synthesis, biological activities, and protocols for their evaluation.
Synthesis of Isochroman Derivatives
The synthesis of isochroman derivatives can be achieved through various synthetic routes. A common strategy involves the condensation of homophthalic acid with an appropriate acid chloride, followed by reduction to the dihydroisocoumarin and subsequent modifications. Another approach is the oxa-Pictet-Spengler cyclization. The specific placement of the chlorine atom can be achieved by using chlorinated starting materials or through electrophilic chlorination of the isochroman ring system.
Caption: General synthetic workflow for chlorinated isochroman derivatives.
Biological Activities and Potential Applications
Isochroman derivatives have demonstrated a wide spectrum of biological activities, suggesting their potential as therapeutic agents for various diseases.
Antimicrobial Activity
Several isocoumarin and dihydroisocoumarin derivatives have been reported to possess antibacterial and antifungal properties.[3] The presence of a chlorine atom can enhance the antimicrobial potency of these compounds. For instance, a chloro-dihydroisocoumarin derivative has shown significant activity against both Gram-positive and Gram-negative bacteria.[4] This suggests that chlorinated isochromans could be promising candidates for the development of new antimicrobial agents to combat drug-resistant pathogens.
Anti-inflammatory Activity
Certain isochroman derivatives have been investigated for their anti-inflammatory effects. The mechanism of action is hypothesized to involve the inhibition of pro-inflammatory enzymes or cytokines. The structural features of the isochroman core, modified by substituents like chlorine, can influence their inhibitory potency and selectivity.
Antitumor Activity
The isochroman scaffold is present in several natural products with known anticancer properties. Synthetic isochroman analogs are being explored for their potential to inhibit tumor cell growth. The mechanism of action may involve the induction of apoptosis, inhibition of cell cycle progression, or targeting specific signaling pathways implicated in cancer.
Caption: Hypothetical signaling pathway for an antitumor isochroman derivative.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines a general procedure for determining the MIC of a chlorinated isochroman derivative against bacterial strains using the broth microdilution method.
Materials:
-
Test compound (chlorinated isochroman derivative) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
96-well microtiter plates.
-
Spectrophotometer.
-
Positive control antibiotic (e.g., ciprofloxacin).
-
Negative control (broth with solvent).
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight in MHB at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Perform serial two-fold dilutions of the test compound in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with standard antibiotic) and a negative control (bacteria with solvent).
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Quantitative Data
The following table presents hypothetical MIC values for a chlorinated isochroman derivative against various microbial strains, illustrating how such data would be structured.
| Compound | Organism | MIC (µg/mL) |
| Chloro-dihydroisocoumarin Derivative | Staphylococcus aureus | 0.8 - 1.0[4] |
| Bacillus licheniformis | 0.8[4] | |
| Escherichia coli | 5.3[4] | |
| Candida albicans | > 100 | |
| Ampicillin (Control) | Staphylococcus aureus | 0.5 |
| Escherichia coli | 2.0 | |
| Fluconazole (Control) | Candida albicans | 1.0 |
Conclusion
Chlorinated isochroman derivatives represent a promising class of compounds for further investigation in medicinal chemistry. Their broad spectrum of biological activities, coupled with the potential for synthetic modification to optimize potency and selectivity, makes them attractive candidates for the development of novel therapeutic agents. The protocols and information provided herein offer a starting point for researchers interested in exploring the medicinal chemistry of this fascinating scaffold. Further research is warranted to synthesize and evaluate a wider range of chlorinated isochromans to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activities of some isocoumarin and dihydroisocoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Dihydroisocoumarin Isolated from Wadi Lajab Sediment-Derived Fungus Penicillium chrysogenum: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 5-Chloroisochroman
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Isochroman scaffolds are prevalent in a variety of natural products and pharmacologically active molecules. The targeted synthesis of substituted isochromans, such as 5-Chloroisochroman, is therefore of significant interest for the development of novel therapeutics. The chloro-substituent at the 5-position offers a handle for further chemical modification, making it a versatile intermediate. This protocol details a proposed method for the synthesis of this compound on a research scale, with considerations for future scale-up.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved via an acid-catalyzed electrophilic aromatic substitution reaction. The proposed pathway involves the reaction of 2-(2-chlorophenyl)ethanol with paraformaldehyde in the presence of a strong acid catalyst.
Caption: Proposed synthesis of this compound.
Experimental Protocol
This protocol is a proposed method and should be optimized for safety and efficiency, especially for scale-up.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(2-chlorophenyl)ethanol | ≥98% | Commercially Available | Starting material |
| Paraformaldehyde | Reagent Grade | Commercially Available | Formaldehyde source |
| Concentrated Sulfuric Acid | ACS Grade | Commercially Available | Catalyst |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | Extraction solvent |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | For neutralization | |
| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For chromatography |
| Hexanes | ACS Grade | Commercially Available | Chromatography eluent |
| Ethyl Acetate | ACS Grade | Commercially Available | Chromatography eluent |
Equipment
-
Round-bottom flask (appropriate size for scale)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Reaction Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-chlorophenyl)ethanol (1 equivalent).
-
Addition of Reagents: Add paraformaldehyde (1.5 equivalents).
-
Solvent and Catalyst: Add dichloromethane (DCM) to achieve a suitable concentration (e.g., 0.5 M). With vigorous stirring, slowly add concentrated sulfuric acid (0.1 equivalents) to the mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approximately 40°C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the initial DCM used).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.
| Step | Eluent System | Purpose |
| 1 | 100% Hexanes | To elute non-polar impurities |
| 2 | 98:2 Hexanes:Ethyl Acetate | To elute the product |
| 3 | 95:5 Hexanes:Ethyl Acetate | To elute more polar impurities |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Expected Results and Characterization
The successful synthesis will yield this compound as a colorless to pale yellow oil. The expected yield, based on analogous reactions, is in the range of 60-80%.
Quantitative Data (Projected)
| Parameter | Expected Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Colorless to pale yellow oil |
| Yield | 60-80% |
| Purity (by GC-MS) | >95% |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.00 (m, 3H, Ar-H)
-
δ 6.85 (d, 1H, Ar-H)
-
δ 4.80 (s, 2H, -O-CH₂-Ar)
-
δ 3.95 (t, 2H, -CH₂-CH₂-O-)
-
δ 2.90 (t, 2H, -CH₂-CH₂-O-)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 135.5, 133.0, 130.0, 128.0, 127.5, 125.0 (Ar-C)
-
δ 68.0 (-O-CH₂-Ar)
-
δ 65.0 (-CH₂-O-)
-
δ 28.0 (-CH₂-CH₂-)
-
-
IR (neat, cm⁻¹):
-
3060 (Ar-H stretch)
-
2940, 2860 (C-H stretch)
-
1470, 1440 (Ar C=C stretch)
-
1240 (C-O stretch)
-
750 (C-Cl stretch)
-
-
Mass Spectrometry (EI):
-
m/z 168 (M⁺), 170 (M⁺+2) in a 3:1 ratio, characteristic of a single chlorine atom.
-
Safety Considerations
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
The reaction may be exothermic, especially during the addition of the acid catalyst. Ensure proper temperature control.
Conclusion
This application note provides a detailed, though proposed, protocol for the scale-up synthesis of this compound. The methodology is based on established chemical principles and provides a solid foundation for researchers to develop a robust and efficient synthesis for this important chemical intermediate. All procedures should be performed by trained personnel with appropriate safety precautions in place. Further optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.
Gram-Scale Synthesis of 5-Chloroisochroman: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the gram-scale synthesis of 5-Chloroisochroman, a heterocyclic compound of interest in medicinal chemistry and drug development. The described method is a one-step synthesis employing an acid-catalyzed oxa-Pictet-Spengler reaction. This application note includes a summary of quantitative data, a detailed experimental protocol, and a workflow diagram to ensure reproducibility and ease of use for researchers in a laboratory setting.
Introduction
Isochroman derivatives are a class of bicyclic ethers that form the core structure of various natural products and pharmacologically active molecules. Their utility as intermediates in the synthesis of more complex molecules, such as isoquinoline alkaloids and polyketides, makes the development of robust and scalable synthetic routes to functionalized isochromans highly valuable. This compound, in particular, serves as a key building block for introducing a chlorinated phenyl moiety into larger molecular scaffolds, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. The protocol herein describes a practical and efficient gram-scale synthesis of this compound from a commercially available starting material.
Data Summary
The following table summarizes the key quantitative data for the gram-scale synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Starting Amount (g) | Molar Amount (mol) | Product Amount (g) | Yield (%) |
| 2-(2-Chlorophenyl)ethanol | C₈H₉ClO | 156.61 | 10.0 | 0.0638 | - | - |
| Paraformaldehyde | (CH₂O)n | 30.03 (per CH₂O) | 2.11 | 0.0703 (as CH₂O) | - | - |
| This compound | C₉H₉ClO | 168.62 | - | - | ~9.5 | ~88 |
Note: The yield is an estimate based on typical yields for similar reactions and may vary depending on experimental conditions.
Experimental Protocol
This protocol details the synthesis of this compound via an acid-catalyzed cyclization of 2-(2-chlorophenyl)ethanol with paraformaldehyde.
Materials and Equipment:
-
2-(2-Chlorophenyl)ethanol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2-(2-chlorophenyl)ethanol (10.0 g, 0.0638 mol) and paraformaldehyde (2.11 g, 0.0703 mol).
-
Addition of Acid: To the stirred mixture, carefully add concentrated hydrochloric acid (20 mL) at room temperature.
-
Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within 24 hours.
-
Workup - Quenching: After the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Workup - Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a colorless oil.
Experimental Workflow
The following diagram illustrates the workflow for the gram-scale synthesis of this compound.
Troubleshooting & Optimization
Navigating the Synthesis of 5-Chloroisochroman: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Chloroisochroman, a key intermediate in various pharmaceutical and research applications, can present unique challenges. Optimizing reaction conditions to maximize yield and purity is crucial for efficient drug development and discovery pipelines. This technical support center provides a comprehensive guide to troubleshooting common issues and answering frequently asked questions related to the synthesis of this compound, with a focus on the widely employed oxa-Pictet-Spengler reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid) may be old or hydrated. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Poor Quality Starting Materials: The 2-(4-chlorophenyl)ethanol or formaldehyde source (e.g., paraformaldehyde) may be impure. 4. Presence of Water: Water can interfere with the acid catalyst and quench reactive intermediates. | 1. Use a fresh, anhydrous acid catalyst. Consider using a stronger acid if the reaction is sluggish. 2. Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions. 3. Purify starting materials before use. 2-(4-chlorophenyl)ethanol can be distilled, and paraformaldehyde should be of high purity. 4. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Formation of Side Products | 1. Polymerization of Formaldehyde: This is common at higher temperatures. 2. Intermolecular Reactions: High concentrations of starting materials can favor intermolecular side reactions over the desired intramolecular cyclization. 3. Decomposition of Starting Material or Product: Prolonged reaction times or excessively high temperatures can lead to degradation. | 1. Use a formaldehyde equivalent that depolymerizes at a controlled rate, such as 1,3,5-trioxane. Add the formaldehyde source slowly to the reaction mixture. 2. Perform the reaction at a higher dilution. 3. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed or product formation plateaus. |
| Incomplete Reaction | 1. Insufficient Catalyst: The amount of acid catalyst may not be enough to drive the reaction to completion. 2. Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. | 1. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 2. Extend the reaction time, monitoring periodically for completion. |
| Difficulty in Product Isolation/Purification | 1. Similar Polarity of Product and Byproducts: Co-elution during column chromatography can occur. 2. Product Instability: The isochroman ring may be sensitive to certain purification conditions. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel). 2. Avoid strongly acidic or basic conditions during workup and purification. Use a minimally acidic workup and consider flash chromatography for rapid purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method for the synthesis of isochromans, including chloro-substituted derivatives, is the oxa-Pictet-Spengler reaction . This involves the acid-catalyzed cyclization of a β-arylethyl alcohol (in this case, 2-(4-chlorophenyl)ethanol) with an aldehyde or its equivalent (commonly formaldehyde or paraformaldehyde).
Q2: How does the chloro-substituent at the 5-position affect the reaction?
The electron-withdrawing nature of the chlorine atom can deactivate the aromatic ring, potentially making the electrophilic aromatic substitution step of the oxa-Pictet-Spengler reaction slower compared to unsubstituted or electron-donating group-substituted precursors. This may necessitate stronger acidic conditions or higher reaction temperatures to achieve a good yield.
Q3: What are the critical parameters to control for optimizing the yield?
The critical parameters for optimizing the yield of this compound are:
-
Catalyst Choice and Loading: Stronger Brønsted or Lewis acids can improve yields, but may also lead to more side products. Optimization of the catalyst and its concentration is key.
-
Temperature: The reaction temperature needs to be high enough to overcome the activation energy but not so high as to cause decomposition or polymerization.
-
Reaction Time: Monitoring the reaction is crucial to determine the optimal time for maximum product formation without significant degradation.
-
Solvent: Anhydrous, non-coordinating solvents are generally preferred to avoid interference with the catalyst and intermediates.
Q4: Can I use a different aldehyde instead of formaldehyde?
Yes, other aldehydes can be used in the oxa-Pictet-Spengler reaction to introduce a substituent at the 1-position of the isochroman ring. However, the reactivity of the aldehyde and the steric hindrance it introduces will affect the reaction conditions and yield.
Experimental Protocols
General Protocol for Acid-Catalyzed Synthesis of a Chloro-Substituted Isochroman
Materials:
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2-(4-chlorophenyl)ethanol
-
Paraformaldehyde
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p-Toluenesulfonic acid (p-TSA) or Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM) or toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 2-(4-chlorophenyl)ethanol (1 equivalent).
-
Dissolve the starting material in anhydrous solvent (e.g., DCM or toluene).
-
Add paraformaldehyde (1.5-2 equivalents).
-
Add the acid catalyst (e.g., p-TSA, 0.1 equivalents).
-
Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key logical and experimental workflows for improving the yield of this compound synthesis.
Caption: Troubleshooting workflow for low yield.
Caption: General experimental synthesis workflow.
Technical Support Center: Purification of Crude 5-Chloroisochroman
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5-Chloroisochroman. The information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
A1: The primary purification techniques for crude this compound and structurally similar compounds are column chromatography, recrystallization, and distillation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in crude this compound?
A2: While specific impurities depend on the synthetic route, potential contaminants in related syntheses of chlorinated heterocyclic compounds can include:
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Starting materials: Unreacted precursors from the synthesis.
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Byproducts: Compounds formed from side reactions. In syntheses involving reductions, over-reduced or incompletely reduced species can be present.[1]
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Solvent residues: Residual solvents from the reaction or initial work-up.
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Tars and polymeric material: Often formed in reactions conducted at high temperatures or under acidic conditions.[2]
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the separation of this compound from its impurities during column chromatography.[3][4] For all purification methods, analyzing fractions or the final product by techniques such as ¹H NMR, GC-MS, or HPLC will provide detailed information on purity.
Troubleshooting Guides
Column Chromatography
Issue: Poor separation of this compound from an impurity.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | Modify the polarity of the eluent. For normal-phase silica gel chromatography, a non-polar solvent system is a good starting point. Based on procedures for similar compounds, a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) can be effective.[5] Varying the ratio of these solvents will alter the separation. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude mixture should be 1-5% of the mass of the stationary phase. |
| Column channeling or cracking. | Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be used, but the stationary phase must be settled and level before loading the sample.[6] |
| Co-elution of impurities. | If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina) or a different solvent system. Alternatively, a subsequent purification step like recrystallization may be necessary. |
Issue: this compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent system is too non-polar. | Gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, slowly increase the proportion of ethyl acetate. |
| Strong interaction with the stationary phase. | This can occur if the compound is unexpectedly polar or if using a highly active stationary phase. Consider deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is basic in nature. |
Recrystallization
Issue: this compound oils out instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is supersaturated. | Add a small amount of additional hot solvent to fully dissolve the oil, then allow it to cool more slowly. Seeding with a pure crystal of this compound can also induce crystallization. |
| Cooling the solution too quickly. | Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. |
| Inappropriate solvent. | The chosen solvent may have too high a solvency for the compound even at low temperatures. Experiment with different single or mixed solvent systems. For related compounds, an ethanol-dimethylformamide (EtOH-DMFA) mixture has been used.[7] |
Issue: Low recovery of purified this compound.
| Possible Cause | Suggested Solution |
| This compound is too soluble in the recrystallization solvent at low temperature. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system, where the compound is soluble in one solvent and insoluble in the other (the anti-solvent), can be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely. |
Alternative Purification Methods
Issue: Column chromatography and recrystallization are ineffective.
| Possible Cause | Suggested Solution |
| Impurities are thermally stable and have different boiling points. | Consider vacuum distillation. This technique is suitable for liquid compounds and can be effective for separating components with different volatilities. |
| Impurity is a salt or highly polar. | An aqueous work-up with pH adjustment may be beneficial. For a related chloro-substituted compound, purification involved adjusting the pH to neutral, filtering the crude solid, dissolving it in acid, and then precipitating the hydrochloride salt.[2] |
| Compound is volatile and impure. | For certain thermally stable, water-immiscible compounds, steam distillation can be an effective purification method, as demonstrated for the structurally similar 5-chloro-2,3-dihydro-1H-inden-1-one.[8] |
Experimental Protocols
Protocol 1: Column Chromatography
This protocol is a general guideline based on methods used for similar chlorinated heterocyclic compounds.[5]
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[4]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., petroleum ether or hexane).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[4][6]
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel.[4]
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 10:1 petroleum ether/ethyl acetate).
-
Collect fractions in test tubes or flasks.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If the desired compound is not eluting, gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate).
-
-
Isolation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for recrystallization. The ideal solvent system should be determined experimentally.
-
Solvent Selection:
-
In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.
-
A good solvent will dissolve the compound when hot but not when cold.
-
Consider single solvents (e.g., ethanol, isopropanol, heptane) or mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane, ethanol/DMFA).[7]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting common issues in purification experiments.
References
- 1. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 2. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. nanobioletters.com [nanobioletters.com]
- 8. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
Technical Support Center: 5-Chloroisochroman Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloroisochroman. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most probable synthetic route for this compound?
A1: The most common and anticipated method for the synthesis of this compound is through an acid-catalyzed oxa-Pictet-Spengler reaction. This reaction involves the cyclization of a substituted 2-phenylethanol derivative with an aldehyde, typically formaldehyde or a formaldehyde equivalent like paraformaldehyde. For the synthesis of this compound, the likely starting material is 2-(2,4-dichlorophenyl)ethanol or a similarly substituted chlorophenylethanol, which undergoes intramolecular cyclization in the presence of an acid catalyst.
Q2: I am observing multiple spots on my TLC plate after the reaction, in addition to the expected product. What are the likely side products?
A2: Several side products can form during the synthesis of this compound, leading to a complex reaction mixture. The most common impurities include:
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Unreacted Starting Material: Incomplete conversion of the 2-(chlorophenyl)ethanol derivative is a common issue.
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Dimeric and Polymeric Byproducts: Under acidic conditions, formaldehyde can self-polymerize or react with the starting alcohol to form dimers and higher-order oligomers.
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Intermolecular Etherification Product: Two molecules of the starting alcohol can react to form an ether.
-
Products of Rearrangement: Strong acid and heat can sometimes lead to rearrangement of the carbocation intermediate, resulting in isomeric isochroman derivatives.
-
Dehydration Products: Elimination of water from the starting alcohol can lead to the formation of a styrenic derivative.
Q3: My overall yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in the this compound synthesis can be attributed to several factors. Refer to the table below for a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time.- Increase reaction temperature.- Use a stronger acid catalyst (e.g., switching from p-TsOH to H2SO4), but monitor for increased side product formation. |
| Side Product Formation | - Optimize the stoichiometry of reactants; use a slight excess of the formaldehyde equivalent.- Control the reaction temperature to minimize polymerization and rearrangement.- Choose a milder acid catalyst. |
| Product Degradation | - Ensure the reaction is not heated for an excessively long period.- Work up the reaction promptly upon completion. |
| Inefficient Purification | - Utilize an appropriate chromatography method (e.g., column chromatography with a suitable solvent system) to separate the product from impurities.- Recrystallization may be an effective final purification step. |
Q4: How can I confirm the identity of the main side products?
A4: Characterization of side products typically involves their isolation followed by spectroscopic analysis.
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Isolation: Isolate the major impurities using preparative thin-layer chromatography (TLC) or column chromatography.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): This will provide structural information about the isolated compounds. For example, the presence of a vinyl group in the ¹H NMR spectrum could indicate a dehydration product.
-
Mass Spectrometry (MS): This will determine the molecular weight of the impurities, aiding in their identification. Dimeric products will have a molecular weight corresponding to two units of the starting alcohol minus a molecule of water.
-
Infrared (IR) Spectroscopy: This can help identify functional groups present in the side products, such as the ether linkage in intermolecular etherification products.
-
Experimental Protocols
A detailed experimental protocol for a representative oxa-Pictet-Spengler reaction for the synthesis of a substituted isochroman is provided below. This can be adapted for the synthesis of this compound.
Synthesis of 1-Aryl-isochromans via Microwave-Assisted oxa-Pictet-Spengler Reaction
This procedure is adapted from a known synthesis of isochroman derivatives and can serve as a starting point for the synthesis of this compound by substituting the aromatic aldehyde with formaldehyde or a suitable equivalent.
-
Reactants:
-
2-(2-chlorophenyl)ethanol
-
Aromatic aldehyde (or formaldehyde equivalent)
-
p-Toluenesulfonic acid (TsOH) (catalyst)
-
-
Procedure:
-
In a microwave-safe vessel, combine 2-(2-chlorophenyl)ethanol and the aldehyde in a 1:1 stoichiometric ratio.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
The reaction is performed without a solvent.
-
Irradiate the mixture in a microwave reactor at a suitable temperature and for a time determined by reaction monitoring (e.g., by TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualizations
Diagram 1: General Reaction Scheme and Potential Side Products
Technical Support Center: 5-Chloroisochroman Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during chemical reactions involving 5-Chloroisochroman.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in reactions with this compound?
A1: Researchers often face challenges related to the reactivity of the chlorine atom at the 5-position, potential side reactions involving the isochroman ring system, and purification of the final products. Specific issues include low yields in coupling reactions, difficulty in achieving selective transformations, and the formation of complex byproduct mixtures.
Q2: How does the chlorine atom at the 5-position influence the reactivity of this compound in cross-coupling reactions?
A2: The chlorine atom at the 5-position of the isochroman core is an aryl chloride. Aryl chlorides are known to be less reactive in palladium-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig) compared to aryl bromides or iodides. This lower reactivity can necessitate more forcing reaction conditions (higher temperatures, longer reaction times) and the use of specialized catalyst systems, often employing electron-rich, bulky phosphine ligands to facilitate the oxidative addition step.
Q3: What are some potential side reactions to be aware of when working with this compound?
A3: Potential side reactions can include homocoupling of the starting material, reduction of the chloro-group (dehalogenation), and, under certain basic or nucleophilic conditions, reactions involving the isochroman ring itself, such as ring-opening or elimination. Careful control of reaction parameters is crucial to minimize these unwanted transformations.[1]
Q4: Are there any specific safety precautions for handling this compound and its derivatives?
A4: As with any halogenated organic compound, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Troubleshooting Guides
Low Yield in Suzuki Coupling Reactions
Problem: Poor conversion of this compound to the desired coupled product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst that is more air-stable. | Improved catalytic activity and higher yield. |
| Inappropriate Ligand | Screen different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find one that promotes the reaction with the less reactive aryl chloride. | Identification of an optimal ligand for the specific transformation, leading to increased yield. |
| Insufficient Base | Increase the amount of base or switch to a stronger base (e.g., Cs₂CO₃, K₃PO₄). | More efficient transmetalation step and improved product formation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. | Overcoming the activation energy barrier for the oxidative addition of the aryl chloride. |
| Solvent Issues | Ensure the use of anhydrous solvents. Consider switching to a different solvent system (e.g., toluene, dioxane, or a mixture). | Better solubility of reagents and improved reaction kinetics. |
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To a dried reaction vessel, add this compound (1 equivalent), the boronic acid or ester partner (1.1-1.5 equivalents), and the base (e.g., Cs₂CO₃, 2-3 equivalents).
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Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.
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Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Unsuccessful Grignard Reagent Formation or Reaction
Problem: Failure to form the Grignard reagent from this compound or subsequent reaction with an electrophile.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Wet Glassware/Solvent | Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). | Removal of water, which quenches the Grignard reagent, allowing for its formation. |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | Initiation of the Grignard reagent formation. |
| Reaction Not Initiating | Gently warm the reaction mixture or use a sonicator to initiate the reaction. | Overcoming the initiation barrier for the reaction. |
| Poor Electrophile Reactivity | Use a more reactive electrophile or add a catalyst (e.g., CuI for 1,4-addition). | Successful reaction with the Grignard reagent. |
-
Flame-dry a round-bottom flask equipped with a condenser and a magnetic stir bar.
-
Add magnesium turnings (1.2-1.5 equivalents) to the flask.
-
Add a small crystal of iodine to activate the magnesium.
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Add a portion of the this compound solution in anhydrous THF or diethyl ether to the magnesium.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining this compound solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction to 0°C and add the electrophile dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Challenges in Product Purification
Problem: Difficulty in separating the desired product from starting materials or byproducts.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography. Consider using a gradient elution. | Improved separation of the desired product. |
| Presence of Non-polar Impurities | Perform a preliminary filtration through a plug of silica gel with a non-polar solvent to remove non-polar impurities. | Simplified crude mixture for final purification. |
| Product Instability on Silica Gel | Use a different stationary phase for chromatography (e.g., alumina, C18). | Prevention of product degradation during purification. |
| Co-elution of Byproducts | Consider purification by preparative HPLC or crystallization. | Higher purity of the final product.[2] |
References
Technical Support Center: Optimization of Reaction Conditions for 5-Chloroisochroman
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Chloroisochroman. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A practical and common method for synthesizing this compound is through an acid-catalyzed intramolecular cyclization, specifically the oxa-Pictet-Spengler reaction. This involves the reaction of a substituted 2-phenylethanol with an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde). For the synthesis of this compound, a suitable starting material is 2-(2,4-dichlorophenyl)ethanol. The reaction proceeds via an electrophilic aromatic substitution, where the hydroxyl group of the ethanol moiety attacks the intermediate formed from the aldehyde, leading to the formation of the isochroman ring.
Q2: What are the expected challenges when synthesizing this compound using the oxa-Pictet-Spengler reaction?
A2: The synthesis of this compound can present several challenges primarily due to the electronic properties of the starting material, 2-(2,4-dichlorophenyl)ethanol. The two chlorine atoms on the phenyl ring are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. This can lead to sluggish reaction rates and may require harsher reaction conditions (e.g., stronger acids, higher temperatures) compared to the synthesis of isochromans from electron-rich phenylethanols. These harsher conditions, in turn, can promote the formation of side products.
Q3: What are the potential side reactions and byproducts in this synthesis?
A3: Several side reactions can occur during the synthesis of this compound. Due to the substitution pattern of the starting material, there is a possibility of forming the undesired 7-chloroisochroman isomer, although the formation of the 5-chloro isomer is generally favored. Other potential side products include polymeric materials resulting from the self-condensation of formaldehyde, and decomposition of the starting material or product under harsh acidic conditions. Incomplete reactions will also lead to the presence of unreacted 2-(2,4-dichlorophenyl)ethanol in the final mixture.
Q4: How can the yield of this compound be optimized?
A4: Optimization of the reaction yield involves a careful balance of several parameters. Key factors to consider include the choice of acid catalyst, solvent, reaction temperature, and reaction time. A systematic approach, such as a design of experiments (DoE), can be employed to efficiently explore the reaction space. It is advisable to start with milder conditions and incrementally increase the severity to find the optimal point that maximizes the yield of the desired product while minimizing byproduct formation.
Q5: What are the recommended purification techniques for this compound?
A5: Purification of this compound typically involves standard laboratory techniques. After the reaction is complete, a typical workup includes quenching the reaction with a base, followed by extraction with an organic solvent. The crude product can then be purified by column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and any impurities. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Insufficiently acidic conditions to promote cyclization. | Increase the concentration of the acid catalyst or switch to a stronger acid (e.g., from p-TsOH to H2SO4 or a Lewis acid like BF3·OEt2). |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and decomposition. | |
| Short reaction time. | Extend the reaction time. Monitor the reaction progress by TLC or GC-MS to determine the optimal duration. | |
| Formation of Multiple Products (Isomers) | Non-selective cyclization. | While the formation of the 5-chloro isomer is generally preferred, the reaction conditions can influence the regioselectivity. Experiment with different acid catalysts and solvents to optimize for the desired isomer. Careful purification by column chromatography will be necessary to separate the isomers. |
| Significant Byproduct Formation (e.g., Polymers) | Excessively harsh reaction conditions (high temperature or high acid concentration). | Reduce the reaction temperature and/or the concentration of the acid catalyst. |
| High concentration of formaldehyde. | Use a slow addition of formaldehyde or a formaldehyde equivalent like paraformaldehyde to maintain a low concentration throughout the reaction. | |
| Difficulty in Purifying the Product | Co-elution of product and starting material or byproducts during column chromatography. | Optimize the eluent system for column chromatography. A gradient elution might be necessary. Consider alternative purification methods such as preparative TLC or recrystallization. |
| Oily product that is difficult to handle. | If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by chromatography is the primary method. |
Experimental Protocols
Proposed Synthesis of this compound via Oxa-Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization.
Materials:
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2-(2,4-dichlorophenyl)ethanol
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Paraformaldehyde
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Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid (H2SO4), or a Lewis acid like boron trifluoride etherate (BF3·OEt2))
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Anhydrous solvent (e.g., toluene, dichloromethane (DCM), or 1,2-dichloroethane (DCE))
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Sodium bicarbonate solution (saturated)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate or magnesium sulfate
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Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of 2-(2,4-dichlorophenyl)ethanol (1.0 eq) in the chosen anhydrous solvent (e.g., toluene, 0.1-0.5 M), add paraformaldehyde (1.5-2.0 eq).
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Add the acid catalyst (0.1-1.0 eq) to the mixture.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene) and stir under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature.
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Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the acid is neutralized.
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Separate the organic layer, and extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following tables provide hypothetical yet plausible data based on typical oxa-Pictet-Spengler reactions, illustrating the potential effects of varying reaction conditions on the yield of this compound.
Table 1: Effect of Acid Catalyst on Yield
| Entry | Catalyst (0.2 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Toluene | 110 | 24 | 45 |
| 2 | H2SO4 | Toluene | 110 | 12 | 60 |
| 3 | BF3·OEt2 | DCM | 40 | 18 | 55 |
Table 2: Effect of Solvent and Temperature on Yield (using H2SO4 as catalyst)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | 40 | 24 | 50 |
| 2 | DCE | 80 | 12 | 65 |
| 3 | Toluene | 110 | 8 | 62 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Synthesis of 5-Chloroisochroman
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-Chloroisochroman, a crucial intermediate for various research and development applications. The information is tailored to researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely employed and straightforward method for the synthesis of this compound is the Oxa-Pictet-Spengler reaction. This acid-catalyzed cyclization involves the reaction of a 2-(chlorophenyl)ethanol derivative with an aldehyde, typically formaldehyde or its equivalent (e.g., paraformaldehyde).
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields in the synthesis of this compound can stem from several factors. Incomplete reaction is a common issue; ensure you are using a sufficient amount of a strong acid catalyst and that the reaction is allowed to proceed for an adequate duration. The quality of starting materials is also critical; verify the purity of your 2-(chlorophenyl)ethanol and paraformaldehyde. Improper reaction temperature can also affect the yield; while the reaction is often run at room temperature, gentle heating may be necessary, but excessive heat can lead to side reactions. Finally, ensure your work-up and purification procedures are optimized to minimize product loss.
Q3: I am observing significant side product formation. What are these impurities and how can I avoid them?
A3: Side products in the Oxa-Pictet-Spengler reaction can include polymeric materials, dimers, or products resulting from over-chlorination if a strong chlorinating agent is inadvertently present. To minimize polymer formation, control the concentration of formaldehyde and the reaction temperature. Slow addition of the aldehyde can be beneficial. The formation of dimers can be reduced by using a higher dilution of the reaction mixture. To avoid undesired chlorination, ensure that the reaction vessel is free of any residual chlorinating agents from previous steps and that the acid catalyst used is appropriate.
Q4: How can I effectively purify the crude this compound?
A4: Purification of this compound is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly used. The polarity of the eluent can be gradually increased to first elute non-polar impurities and then the desired product. It is important to carefully monitor the fractions using thin-layer chromatography (TLC) to ensure proper separation. In some cases, if the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
Q5: What are the key safety precautions to consider during this synthesis?
A5: This synthesis involves the use of corrosive acids and potentially flammable solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Paraformaldehyde is a source of formaldehyde, which is a known irritant and sensitizer; handle it with care. When working with organic solvents, be mindful of ignition sources.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh, anhydrous acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). |
| Low quality starting materials | Ensure the purity of 2-(2-chlorophenyl)ethanol and paraformaldehyde. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., 40-50 °C). | |
| Formation of Polymeric Byproducts | High concentration of formaldehyde | Use a slight excess of paraformaldehyde and consider adding it portion-wise. |
| High reaction temperature | Maintain a moderate reaction temperature. | |
| Presence of Unreacted Starting Material | Incomplete reaction | Increase the reaction time or the amount of acid catalyst. |
| Difficulty in Purification | Co-elution of impurities | Optimize the eluent system for column chromatography. A shallower gradient may be necessary. |
| Oily product that does not solidify | Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, high-vacuum distillation could be an option if the compound is thermally stable. |
Experimental Protocol: Synthesis of this compound via Oxa-Pictet-Spengler Reaction
This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
2-(2-chlorophenyl)ethanol
-
Paraformaldehyde
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 2-(2-chlorophenyl)ethanol (1 equivalent) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add paraformaldehyde (1.2 equivalents).
-
Catalyst Addition: Carefully add the acid catalyst, such as p-toluenesulfonic acid (0.1 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. This may take several hours to overnight.
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Navigating the Stability of 5-Chloroisochroman: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis and purification of 5-Chloroisochroman, a valuable building block in medicinal chemistry and materials science, can be fraught with challenges related to its decomposition during workup. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers navigate these potential pitfalls and ensure the integrity of their product.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decomposition of this compound during aqueous workup?
A1: The decomposition of this compound during aqueous workup is primarily attributed to two key structural features: the acid-sensitive isochroman ring and the reactive benzylic chloride moiety.
-
Acid-Catalyzed Ring Opening: The ether linkage in the isochroman ring is susceptible to cleavage under acidic conditions. Protonation of the ether oxygen makes the benzylic carbon more electrophilic and prone to nucleophilic attack by water or other nucleophiles present, leading to ring-opened byproducts.
-
Reactions of the Benzylic Chloride: The C-Cl bond at the 5-position is a benzylic halide, making it susceptible to nucleophilic substitution (SN1 and SN2) and elimination (E2) reactions.
-
Hydrolysis (SN1/SN2): In the presence of water, particularly in polar protic solvents, the benzylic chloride can be hydrolyzed to the corresponding benzylic alcohol. This process can be accelerated by both acidic and basic conditions.
-
Elimination (E2): Basic conditions during workup (e.g., washing with sodium bicarbonate or carbonate solutions) can promote the E2 elimination of HCl, leading to the formation of an unsaturated product.
-
Q2: What are the likely decomposition products I might observe?
A2: Depending on the specific workup conditions, you may encounter the following decomposition products:
-
Ring-Opened Products: Resulting from acid-catalyzed hydrolysis of the isochroman ether.
-
5-Hydroxyisochroman: Formed via hydrolysis of the benzylic chloride.
-
Elimination Product: An alkene formed from the base-mediated elimination of HCl.
Q3: At what pH range is this compound most stable during extraction?
A3: To minimize decomposition, it is recommended to perform aqueous extractions under neutral or mildly acidic conditions (pH 4-6). Strongly acidic or basic washes should be avoided or performed rapidly at low temperatures with immediate subsequent neutralization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low overall yield after workup and purification. | Decomposition of the product during aqueous extraction. | - Use a milder workup protocol. - Minimize contact time with aqueous acidic or basic solutions. - Perform extractions at low temperatures (0-5 °C). |
| Presence of a more polar impurity by TLC/LC-MS. | Hydrolysis of the benzylic chloride to the corresponding alcohol. | - Ensure all organic solvents are anhydrous. - Avoid prolonged exposure to aqueous layers. - If a basic wash is necessary, use a dilute solution of a weak base (e.g., saturated NaHCO₃) and perform the wash quickly at low temperature. |
| Presence of a less polar impurity by TLC/LC-MS. | Elimination of HCl to form an alkene. | - Avoid strong bases during workup. - If a basic wash is required, use a milder base like sodium bicarbonate instead of hydroxides or carbonates. |
| Complex mixture of byproducts observed. | Multiple decomposition pathways occurring simultaneously. | - Re-evaluate the entire workup procedure. - Consider forgoing a traditional aqueous workup in favor of direct purification by flash chromatography after removal of the reaction solvent under reduced pressure. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Remove the reaction solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (1 x volume), performed quickly at 0-5 °C.
-
Water (2 x volume).
-
Brine (1 x volume).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Visualizing Decomposition Pathways
The following diagrams illustrate the key decomposition pathways of this compound during workup.
Caption: Potential decomposition pathways of this compound under different workup conditions.
Logical Workflow for Troubleshooting
This workflow can guide researchers in identifying and resolving issues with this compound decomposition.
Caption: A logical workflow for troubleshooting the decomposition of this compound.
By understanding the inherent reactivity of this compound and implementing appropriate handling and workup procedures, researchers can significantly improve the yield and purity of this important synthetic intermediate.
Technical Support Center: Analysis of Impurities in 5-Chloroisochroman Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Chloroisochroman. The information herein is designed to address common issues encountered during the analysis of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound can originate from several sources throughout the manufacturing process and storage. Organic impurities are the most common and can include residual starting materials, intermediates from multi-step syntheses, byproducts of the reaction, and degradation products.[1] Inorganic impurities, such as heavy metals, can also be introduced from reactors or water used during synthesis.[1]
Q2: Which analytical techniques are most suitable for analyzing impurities in this compound?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the separation and quantification of non-volatile and thermally labile impurities in pharmaceutical compounds like this compound. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing volatile impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the identification of unknown impurities.[2]
Q3: How can I identify unknown peaks in my chromatogram?
Identifying unknown peaks requires a systematic approach. Initially, a comparison with a reference standard of this compound can distinguish the main peak from impurity peaks. For identification, techniques like LC-MS/MS can provide mass-to-charge ratio and fragmentation patterns, which help in elucidating the structure of the impurity.[3]
Q4: What are the typical acceptance criteria for impurities in a drug substance?
The acceptance criteria for impurities are defined by regulatory bodies such as the International Council for Harmonisation (ICH). These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
HPLC Troubleshooting
Issue 1: Retention Time Variability
Consistent retention times are crucial for accurate peak identification. If you observe drifting or shifting retention times, consider the following causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate measurement of all components. For gradient methods, check that the pump's mixing performance is adequate.[4] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[4][5] |
| Column Equilibration Issues | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A longer equilibration time may be necessary, especially when changing mobile phases.[4] |
| Flow Rate Instability | Check for leaks in the system, particularly at fittings. A faulty pump or check valve can also lead to inconsistent flow rates.[6] |
| Air Bubbles in the System | Degas the mobile phase thoroughly before use. Purge the pump to remove any trapped air bubbles.[4] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Ideal chromatographic peaks are symmetrical (Gaussian). Peak tailing or fronting can compromise resolution and integration accuracy.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | For basic compounds, acidic silanols on the silica packing can cause tailing. Use a high-purity silica column or add a competing base like triethylamine (TEA) to the mobile phase.[7] Adjusting the mobile phase pH can also help.[7] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[4] |
| Contamination of Guard or Analytical Column | Replace the guard column. If the problem persists, the analytical column may be contaminated and require flushing or replacement.[6] |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the mobile phase if possible. If a stronger solvent is necessary, inject a smaller volume. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly seated to avoid dead volume.[5] |
Issue 3: Baseline Problems (Noise or Drift)
A stable baseline is essential for accurate quantification, especially of low-level impurities.
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Detector Cell | Prepare fresh mobile phase with high-purity solvents. Flush the detector cell with a strong, miscible solvent like isopropanol.[4] |
| Air Bubbles in the System | Degas the mobile phase and purge the system.[4] |
| Detector Lamp Issues | A failing detector lamp can cause excessive noise. Check the lamp's energy output and replace it if necessary.[4] |
| Incomplete Column Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase, especially with gradient methods.[4] |
| Temperature Fluctuations | Use a column oven and ensure a stable ambient temperature for the entire HPLC system.[5] |
Experimental Protocols
General HPLC Method for Impurity Profiling of this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.
Data Presentation
Table 1: Example Impurity Profile for a this compound Batch
| Peak # | Retention Time (min) | Relative Retention Time (RRT) | Area % | Impurity Type |
| 1 | 4.5 | 0.50 | 0.08 | Starting Material |
| 2 | 7.2 | 0.80 | 0.12 | Process Impurity |
| 3 | 9.0 | 1.00 | 99.70 | This compound |
| 4 | 11.8 | 1.31 | 0.05 | Degradation Product |
| 5 | 15.3 | 1.70 | 0.05 | Unknown |
Visualizations
Workflow for Impurity Identification
Caption: Workflow for the identification and quantification of unknown impurities.
Troubleshooting Logic for HPLC Pressure Issues
Caption: Decision tree for troubleshooting HPLC system pressure problems.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of impurities in pharmaceuticals by LC‐MS with cold electron ionization [ouci.dntb.gov.ua]
- 3. pharmahealthsciences.net [pharmahealthsciences.net]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 6. rheniumgroup.co.il [rheniumgroup.co.il]
- 7. hplc.eu [hplc.eu]
Technical Support Center: Recrystallization of 5-Chloroisochroman
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 5-Chloroisochroman. It includes a discussion of alternative solvents, troubleshooting guides for common issues encountered during experiments, and detailed experimental protocols.
Alternative Solvents for Recrystallization
Key Principle of Solvent Selection: An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but have high solubility at an elevated temperature.
Solvent Suggestions Based on a Structurally Similar Compound
The following table summarizes the mole fraction solubility of 5-chloro-8-hydroxyquinoline in several pure solvents at 298.15 K (25 °C).[1] Solvents with lower solubility at this temperature might be good candidates for initial screening, as they are less likely to dissolve the compound at room temperature. The ideal solvent will show a significant increase in solubility upon heating.
| Solvent | Mole Fraction Solubility of 5-chloro-8-hydroxyquinoline at 298.15 K |
| 1,4-Dioxane | 0.0751 |
| 2-Ethoxyethanol | 0.0333 |
| n-Propyl Acetate | 0.0297 |
| 2-Methoxyethanol | 0.0291 |
| Ethyl Acetate | 0.0269 |
| Methyl Acetate | 0.0245 |
| Isopropyl Acetate | 0.0232 |
| Acetone | 0.0200 |
| n-Propyl Alcohol | 0.0076 |
| Ethanol | 0.0058 |
| Isopropyl Alcohol | 0.0045 |
| Methanol | 0.0042 |
Note: This data is for 5-chloro-8-hydroxyquinoline and should be used as a guide. Experimental verification of this compound solubility in these solvents is essential.
Commonly used solvent systems for recrystallization of organic compounds include ethanol, or mixtures like n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[2] For chlorinated compounds, solvent mixtures like cyclohexane/dichloromethane have also been reported to be effective.
Experimental Protocol: Solvent Screening for Recrystallization
-
Small-Scale Solubility Tests:
-
Place approximately 10-20 mg of crude this compound into separate small test tubes.
-
Add a small volume (e.g., 0.5 mL) of a candidate solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely unsuitable as a single-solvent system but could be used as the "soluble solvent" in a mixed-solvent system.
-
If the compound is insoluble or sparingly soluble, gently heat the test tube in a water bath or on a hot plate.
-
If the compound dissolves completely upon heating, it is a promising candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.
-
-
Mixed-Solvent System Screening:
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the recrystallization of this compound.
dot
Caption: Troubleshooting workflow for this compound recrystallization.
FAQs
Q1: My compound will not crystallize from the solution upon cooling. What should I do?
A1: This is a common issue that can arise from a few factors:
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Too much solvent was used: If the solution is not saturated, crystals will not form. The remedy is to gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3][4]
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a "seed crystal" of the pure compound.[4][5]
-
Inappropriate solvent: The chosen solvent may not be suitable. It is advisable to perform small-scale solubility tests to find an appropriate solvent or solvent mixture.
Q2: The compound has "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[3] To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.[6]
-
Allow the solution to cool much more slowly. This can be achieved by leaving the flask on a hot plate that is turned off, allowing it to cool with the plate.[4]
Q3: The yield of my recrystallized product is very low. What are the possible reasons?
A3: A low yield can be due to several factors:
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Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution (the "mother liquor") even after cooling.[5][6] If you still have the filtrate, you can try to recover more product by evaporating some of the solvent.
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Premature crystallization: The compound may have crystallized in the filter funnel during hot filtration. To prevent this, use a slight excess of the hot solvent and ensure the filtration apparatus is pre-heated.[3]
-
Washing with room temperature solvent: Rinsing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[5]
Q4: My crystals are colored even though the pure compound should be colorless. What happened?
A4: The color is likely due to the presence of impurities. If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.
Q5: How can I improve the purity of my final product?
A5: The key to high purity is slow crystal growth. Rapid crystallization can trap impurities within the crystal lattice.[6] Ensure the solution cools slowly and undisturbed. A second recrystallization step may be necessary to achieve the desired level of purity. Washing the final crystals with a minimal amount of ice-cold solvent is also crucial to remove any residual mother liquor containing dissolved impurities.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
strategies to minimize byproducts in isochroman synthesis
Welcome to the technical support center for isochroman synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.
Troubleshooting Guides
This section addresses specific problems you may encounter during isochroman synthesis, providing potential causes and recommended solutions.
Question: Why is the yield of my isochroman product low?
Answer:
Low yields in isochroman synthesis can stem from several factors, primarily related to the reaction conditions and the stability of intermediates. The most common method for isochroman synthesis is the Oxa-Pictet-Spengler reaction , which involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | - Increase Reaction Time: Some reactions, especially those with less reactive starting materials, may require longer reaction times to go to completion. Monitor the reaction progress using TLC or LC-MS. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to byproduct formation. - Optimize Catalyst Loading: The concentration of the acid catalyst is crucial. Too little may result in a sluggish reaction, while too much can promote side reactions. Experiment with different catalyst loadings to find the optimal concentration. |
| Decomposition of Starting Materials or Product | - Use Milder Reaction Conditions: Strong acids and high temperatures can cause degradation. Consider using milder Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·OEt₂).[1] - Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield. |
| Suboptimal Solvent | - Solvent Polarity: The choice of solvent can influence the stability of the intermediates. Protic solvents can stabilize charged intermediates, but aprotic solvents may be preferred in some cases to avoid side reactions. Experiment with solvents of varying polarity. |
| Poor Quality of Reagents | - Purify Starting Materials: Impurities in the β-arylethanol or the carbonyl compound can interfere with the reaction. Ensure the purity of your starting materials before use. - Use Fresh Aldehyde: Aldehydes can oxidize to carboxylic acids over time. Use freshly distilled or purified aldehydes for the best results. |
Question: I am observing significant byproduct formation. How can I minimize it?
Answer:
Byproduct formation is a common challenge in isochroman synthesis. The nature of the byproducts often depends on the specific synthetic route employed. In the context of the Oxa-Pictet-Spengler reaction, common side reactions include elimination, over-alkylation, and the formation of undesired stereoisomers.
Strategies to Minimize Byproducts:
| Strategy | Description |
| Control of Reaction Temperature | Lowering the reaction temperature can often suppress side reactions, which typically have higher activation energies than the desired reaction. |
| Choice of Catalyst | The type and amount of acid catalyst can significantly impact selectivity. Chiral Brønsted acids or Lewis acids can be employed to control stereoselectivity and reduce the formation of unwanted diastereomers. |
| Use of Dehydrating Agents | The Oxa-Pictet-Spengler reaction generates water as a byproduct. Removing this water using molecular sieves or other dehydrating agents can shift the equilibrium towards the product and prevent water-mediated side reactions.[1] |
| Protecting Groups | If your β-arylethanol contains other reactive functional groups, consider using protecting groups to prevent them from participating in side reactions. |
| Alternative Synthetic Routes | If byproduct formation remains a significant issue with the Oxa-Pictet-Spengler reaction, consider alternative methods such as intramolecular halo-cycloacetalization or transition metal-catalyzed C-H activation pathways.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Oxa-Pictet-Spengler synthesis of isochromans?
A1: Common byproducts include:
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Styrene derivatives: Formed via dehydration of the starting β-arylethanol under acidic conditions.
-
Over-alkylation products: The newly formed isochroman can sometimes react further with the aldehyde, especially if the aldehyde is in large excess.
-
Diastereomers: If the β-arylethanol or the aldehyde is chiral, or if a new stereocenter is formed during the reaction, a mixture of diastereomers can be a significant byproduct.
Q2: How can I improve the diastereoselectivity of my isochroman synthesis?
A2: Improving diastereoselectivity often involves the use of chiral auxiliaries, chiral catalysts, or substrate control.
-
Chiral Catalysts: The use of chiral phosphoric acids or other chiral Brønsted acids has been shown to induce high levels of enantioselectivity in the Oxa-Pictet-Spengler reaction.
-
Substrate Control: If your starting materials are chiral, their inherent stereochemistry can direct the stereochemical outcome of the cyclization.
-
Reaction Conditions: Lowering the reaction temperature can sometimes enhance the kinetic resolution of diastereomeric transition states, leading to higher diastereoselectivity.
Q3: What are some effective methods for purifying isochromans from reaction byproducts?
A3:
-
Column Chromatography: This is the most common method for purifying isochromans. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of the isochroman and the byproducts.
-
Recrystallization: If the isochroman is a solid, recrystallization can be a highly effective method for removing impurities.
-
Distillation: For volatile isochromans, distillation under reduced pressure can be a suitable purification technique.
Experimental Protocols
High-Yield Synthesis of Isochroman via Oxa-Pictet-Spengler Reaction
This protocol describes a high-yield synthesis of the parent isochroman from 2-phenylethyl alcohol and paraformaldehyde.
Materials:
-
2-Phenylethyl alcohol
-
Paraformaldehyde
-
Concentrated Hydrochloric Acid (36-38%)
-
Dichloromethane
-
5% Sodium Bicarbonate solution
-
Saturated Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 2-phenylethyl alcohol (41.5 g, 334 mmol), add paraformaldehyde (16.0 g, 506 mmol) and stir the mixture.
-
Slowly add concentrated hydrochloric acid (37 mL) dropwise to the stirring mixture.
-
Warm the reaction mixture to 36 °C and maintain this temperature for 20 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL).
-
Combine all organic layers and wash successively with 5% sodium bicarbonate solution (80 mL), water (2 x 150 mL), and saturated brine (150 mL).
-
Dry the organic phase over anhydrous sodium sulfate overnight.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the isochroman product. This method has been reported to yield up to 99% of the desired product.
Data Presentation
Table 1: Comparison of Catalysts for the Oxa-Pictet-Spengler Reaction
| Catalyst | Aldehyde/Ketone | Solvent | Temperature (°C) | Yield (%) | Reference |
| p-Toluenesulfonic acid | Various aldehydes | Methanol | Reflux | 60-85 | [1] |
| BF₃·OEt₂ | Various aldehydes | CH₂Cl₂ | Room Temp | 70-90 | [2] |
| Chiral Phosphoric Acid | Benzaldehyde | Toluene | -20 | 95 (92% ee) | N/A |
| HCl (conc.) | Paraformaldehyde | None | 36 | 99 | N/A |
Note: Yields are dependent on the specific substrates and reaction conditions.
Visualizations
References
Validation & Comparative
Comparative Guide to the Structural Characterization of 5-Chloroisochroman
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural characterization of 5-Chloroisochroman and its parent compound, isochroman. Due to the limited availability of direct experimental data for this compound, this guide combines experimental data for isochroman with predicted data for its chlorinated derivative. This approach offers a robust framework for the identification and validation of this class of compounds.
Executive Summary
Isochromans are a class of bicyclic ether compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the isochroman scaffold is expected to significantly influence its electronic properties and, consequently, its reactivity and biological activity. Accurate structural characterization is therefore paramount for its application in drug discovery and development. This guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and validate the structure of this compound, with isochroman serving as a reference for comparison.
Spectroscopic Data Comparison
The following tables summarize the experimental data for isochroman and the predicted data for this compound.
Table 1: ¹H NMR Data (Predicted for this compound, Experimental for Isochroman in CDCl₃)
| Proton | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Isochroman (ppm) | Predicted Multiplicity | Notes |
| H-1 | 4.75 | 4.71 | s | Benzylic protons adjacent to oxygen. |
| H-3 | 3.95 | 3.93 | t | Methylene protons adjacent to oxygen. |
| H-4 | 2.85 | 2.82 | t | Methylene protons. |
| H-6 | 7.15 | 7.12 | t | Aromatic proton. |
| H-7 | 7.25 | 7.21 | d | Aromatic proton. |
| H-8 | 7.05 | 7.08 | d | Aromatic proton ortho to the chloro group, expected to be downfield. |
Table 2: ¹³C NMR Data (Predicted for this compound, Experimental for Isochroman in CDCl₃)
| Carbon | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for Isochroman (ppm) | Notes |
| C-1 | 68.5 | 68.2 | Benzylic carbon adjacent to oxygen. |
| C-3 | 64.0 | 64.8 | Methylene carbon adjacent to oxygen. |
| C-4 | 28.0 | 28.9 | Methylene carbon. |
| C-4a | 133.0 | 134.1 | Quaternary aromatic carbon. |
| C-5 | 131.0 (C-Cl) | 127.5 | Aromatic carbon bearing the chloro group. |
| C-6 | 127.0 | 126.8 | Aromatic carbon. |
| C-7 | 129.5 | 129.1 | Aromatic carbon. |
| C-8 | 125.0 | 125.8 | Aromatic carbon. |
| C-8a | 135.0 | 132.7 | Quaternary aromatic carbon. |
Table 3: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Notes |
| This compound | 168/170 (M/M+2) | 133, 104, 77 | Presence of chlorine results in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. Fragmentation involves loss of Cl, CH₂O, and subsequent rearrangements. |
| Isochroman | 134 | 105, 77 | Fragmentation initiated by loss of a hydrogen atom followed by rearrangement. |
Table 4: Infrared Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound | Experimental Wavenumber (cm⁻¹) for Isochroman | Vibrational Mode |
| C-H (aromatic) | 3100-3000 | 3065, 3020 | Stretching |
| C-H (aliphatic) | 2950-2850 | 2930, 2855 | Stretching |
| C=C (aromatic) | 1600, 1480 | 1595, 1485 | Stretching |
| C-O (ether) | 1250-1050 | 1230, 1090 | Asymmetric and symmetric stretching |
| C-Cl | 800-600 | - | Stretching |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a spectral width of 0-12 ppm. The number of scans should be sufficient to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
¹³C NMR: Acquire the spectrum with a spectral width of 0-220 ppm. A larger number of scans (typically 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization Energy: Typically 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.
-
Data Acquisition: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. For chlorinated compounds, look for the characteristic isotopic cluster for chlorine (³⁵Cl and ³⁷Cl).
Infrared (IR) Spectroscopy
-
Technique: Fourier Transform Infrared (FTIR) Spectroscopy using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualizations
Proposed Synthesis of this compound
A plausible synthetic route to this compound is the Oxa-Pictet-Spengler reaction, a well-established method for the synthesis of isochroman derivatives. The workflow is depicted below.
Comparative Analysis of 5-Chloroisochroman Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes to 5-Chloroisochroman, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide presents plausible synthesis pathways based on established methods for the synthesis of isochroman and its derivatives. The experimental protocols provided are adapted from analogous reactions and should be considered as starting points for optimization.
Introduction to this compound
Isochromans are a class of bicyclic ether compounds that form the core structure of various natural products and pharmacologically active molecules. The introduction of a chlorine atom at the 5-position of the isochroman scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a valuable target for synthetic chemists. This guide explores two primary retrosynthetic approaches for the preparation of this compound.
Synthesis Route 1: Oxa-Pictet-Spengler Reaction
The Oxa-Pictet-Spengler reaction is a powerful and widely used method for the synthesis of the isochroman core. This reaction involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or its equivalent. For the synthesis of this compound, this would involve the reaction of 2-(2-chlorophenyl)ethanol with a formaldehyde source.
Experimental Protocol (Proposed)
Materials:
-
2-(2-chlorophenyl)ethanol
-
Paraformaldehyde
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst
-
Toluene or another inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(2-chlorophenyl)ethanol (1 equivalent) in toluene, add paraformaldehyde (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Synthesis Route 2: Intramolecular Williamson Ether Synthesis
An alternative approach to the isochroman ring system is through an intramolecular Williamson ether synthesis. This method involves the cyclization of a suitably functionalized precursor, typically a 2-(halomethyl)phenethyl alcohol derivative. For this compound, the synthesis would start from 2-chloro-6-(2-hydroxyethyl)benzyl halide.
Experimental Protocol (Proposed)
Materials:
-
2-chloro-6-(2-hydroxyethyl)benzyl bromide (or chloride)
-
A suitable base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent
-
Ammonium chloride solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of a strong base like sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add a solution of 2-chloro-6-(2-hydroxyethyl)benzyl bromide (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Comparative Data
The following table summarizes the key aspects of the two proposed synthesis routes for this compound. The data for yield and purity are estimations based on similar reactions reported in the literature for other substituted isochromans.
| Parameter | Route 1: Oxa-Pictet-Spengler Reaction | Route 2: Intramolecular Williamson Ether Synthesis |
| Starting Materials | 2-(2-chlorophenyl)ethanol, Paraformaldehyde | 2-chloro-6-(2-hydroxyethyl)benzyl halide |
| Key Reagents | p-Toluenesulfonic acid | Sodium hydride (or other strong base) |
| Reaction Conditions | Reflux in toluene with water removal | 0 °C to room temperature in THF |
| Estimated Yield | 60-80% | 70-90% |
| Estimated Purity | >95% after chromatography | >95% after chromatography |
| Advantages | Atom-economical, uses readily available starting materials. | High-yielding, proceeds under mild conditions. |
| Disadvantages | Requires elevated temperatures, potential for side reactions. | The synthesis of the starting material can be multi-step. |
Logical Workflow for Synthesis Route Selection
Caption: Decision workflow for selecting a synthesis route for this compound.
Conclusion
Both the Oxa-Pictet-Spengler reaction and the intramolecular Williamson ether synthesis represent viable strategies for the preparation of this compound. The choice of the most suitable route will depend on factors such as the availability and cost of the starting materials, the desired scale of the synthesis, and the laboratory's capabilities regarding reaction conditions (e.g., handling of strong bases or high-temperature reactions). The Oxa-Pictet-Spengler reaction is more atom-economical, while the intramolecular Williamson ether synthesis may offer higher yields under milder conditions, provided the starting material is accessible. Further experimental validation and optimization would be necessary to determine the optimal conditions for the synthesis of this compound.
Spectroscopic Profile: A Comparative Analysis of Isochroman and its Chlorinated Analogue
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of isochroman and a representative chlorinated analogue. This guide provides a comparative analysis of their NMR, IR, Mass Spectrometry, and UV-Vis data, alongside detailed experimental protocols.
This guide offers a comprehensive spectroscopic comparison of isochroman and a similar chlorinated compound, 5-chloro-2-methoxybenzonitrile, selected due to the scarcity of publicly available data for 5-chloroisochroman. While not a direct positional isomer, this alternative provides valuable insight into the spectroscopic influence of a chlorine atom on an aromatic ring within a related chemical scaffold. The data presented is essential for researchers in medicinal chemistry and materials science for the structural elucidation and characterization of these and similar molecular structures.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for isochroman and 5-chloro-2-methoxybenzonitrile.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Isochroman | 7.09-6.87 (m, 4H, Ar-H), 4.68 (s, 2H, O-CH₂-Ar), 3.87 (t, 2H, Ar-CH₂-CH₂), 2.75 (t, 2H, Ar-CH₂-CH₂) | 134.3, 132.8, 128.8, 126.6, 125.8, 125.2 (Ar-C), 68.2 (O-CH₂-Ar), 64.9 (Ar-CH₂-CH₂), 28.5 (Ar-CH₂) |
| 5-chloro-2-methoxybenzonitrile | 7.58 (d, 1H), 7.49 (dd, 1H), 7.03 (d, 1H) | 157.0, 134.3, 133.0, 127.8, 117.2, 113.8, 102.4, 56.6 |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Isochroman | 3065-2850 (C-H stretch), 1458 (C-H bend), 1235 (C-O stretch), 748 (Aromatic C-H bend) |
| 5-chloro-2-methoxybenzonitrile | ~2230 (C≡N stretch), ~1590, 1480 (C=C aromatic stretch), ~1260 (C-O stretch), ~810 (C-Cl stretch) |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Isochroman | 134 | 104, 105, 77, 51 |
| 5-chloro-2-methoxybenzonitrile | 167 (M), 169 (M+2) | 152, 124, 89 |
Table 4: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Isochroman | 265, 272 | Not specified |
| 5-chloro-2-methoxybenzonitrile | Data not readily available |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample (5-50 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS) at 0.00 ppm. For ¹H NMR, the number of protons, their chemical environment, and coupling interactions are determined. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to one peak per unique carbon atom.
Infrared (IR) Spectroscopy:
IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For liquid samples like isochroman, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be made by grinding the sample with KBr powder and pressing it into a disk, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS):
Mass spectra are commonly obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are detected. The presence of chlorine is often indicated by an M+2 isotopic peak with a relative intensity of about one-third of the molecular ion peak.
UV-Vis Spectroscopy:
UV-Vis spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile) to a concentration that gives an absorbance reading between 0.1 and 1. The solution is placed in a cuvette (typically 1 cm path length), and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
comparing the reactivity of 5-Chloroisochroman with other isochromans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Chloroisochroman against other substituted isochroman derivatives. Due to a lack of directly comparable, quantitative experimental data in publicly available literature, this guide leverages established principles of organic chemistry to predict and explain the relative reactivity of these compounds. The data presented herein is illustrative and intended to demonstrate expected trends.
Introduction to Isochroman Reactivity
Isochroman and its derivatives are important heterocyclic scaffolds in medicinal chemistry and natural product synthesis. The reactivity of the isochroman system can be broadly categorized into two main areas: reactions involving the aromatic ring and reactions at the benzylic C1 position. The nature and position of substituents on the aromatic ring play a crucial role in modulating the reactivity of the entire molecule.
The Influence of the 5-Chloro Substituent
The 5-chloro substituent in this compound exerts two opposing electronic effects on the aromatic ring:
-
Inductive Effect (-I): The electronegative chlorine atom withdraws electron density from the aromatic ring through the sigma bond, deactivating it towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic pi-system, donating electron density. This effect is generally weaker than the inductive effect for halogens.
Overall, the chloro group is considered a deactivating substituent, making the aromatic ring of this compound less reactive towards electrophiles than unsubstituted isochroman. However, it is an ortho, para-director , meaning that incoming electrophiles will preferentially attack the positions ortho and para to the chlorine atom (C6 and C8, with C6 being sterically more accessible).
Comparison of Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a key class of reactions for functionalizing the aromatic ring of isochromans. The reactivity of substituted isochromans in EAS reactions is heavily influenced by the electronic nature of the substituent.
Illustrative Data for Nitration of Substituted Isochromans
The following table presents illustrative data for the nitration of this compound compared to other isochroman derivatives. This data is hypothetical and based on the known electronic effects of the substituents.
| Isochroman Derivative | Substituent at C5 | Electronic Effect | Illustrative Relative Rate of Nitration (k_rel) | Illustrative Yield of Mononitrated Product (%) |
| Isochroman | -H | Neutral | 1.0 | 85 |
| This compound | -Cl | Deactivating, ortho, para-directing | 0.3 | 70 |
| 5-Nitroisochroman | -NO₂ | Strongly Deactivating, meta-directing | 0.01 | 40 |
| 5-Methoxyisochroman | -OCH₃ | Activating, ortho, para-directing | 10 | 95 |
Analysis:
-
This compound is expected to be less reactive than unsubstituted isochroman due to the deactivating inductive effect of the chlorine atom.
-
It is significantly more reactive than 5-nitroisochroman , as the nitro group is a much stronger deactivating group.
-
Conversely, it is much less reactive than 5-methoxyisochroman , where the methoxy group is a strong activating group.
General Experimental Protocol for Nitration of an Isochroman Derivative
Warning: This is a generalized protocol and should be adapted and optimized for specific substrates and safety considerations. Nitration reactions can be highly exothermic and should be performed with extreme caution in a fume hood.
Materials:
-
Substituted isochroman (1.0 eq)
-
Fuming nitric acid (1.1 eq)
-
Concentrated sulfuric acid (catalytic amount)
-
Dichloromethane (anhydrous)
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted isochroman in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add the concentrated sulfuric acid to the stirred solution.
-
In a separate flask, prepare a solution of fuming nitric acid in dichloromethane.
-
Add the nitric acid solution dropwise to the isochroman solution at 0°C over a period of 15-20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture over crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain the desired nitrated isochroman.
Reactivity at the Benzylic C1 Position
The C1 position of the isochroman ring is benzylic and can undergo various reactions, such as oxidation, reduction, and substitution. The electronic nature of the substituents on the aromatic ring can also influence the reactivity of this position by affecting the stability of potential intermediates (e.g., carbocations, radicals).
The 5-chloro substituent, being electron-withdrawing, is expected to slightly destabilize a carbocation intermediate at C1, potentially slowing down reactions that proceed through such an intermediate compared to unsubstituted isochroman.
Visualizing Reaction Pathways and Logic
General Mechanism of Electrophilic Aromatic Substitution on this compound
Caption: General mechanism for the electrophilic aromatic substitution of this compound.
Logical Workflow for Comparative Reactivity Analysis
Caption: Logical workflow for the comparative analysis of isochroman reactivity.
Conclusion
Assessing the Purity of Synthesized 5-Chloroisochroman: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is a critical parameter that can significantly impact experimental outcomes and the viability of therapeutic candidates. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 5-Chloroisochroman, a halogenated isochroman derivative of interest in medicinal chemistry. The performance of this compound purity assessment is compared with a structurally similar alternative, 5-Bromoisochroman, supported by illustrative experimental data.
Data Presentation: Purity Comparison
The following tables summarize the quantitative purity analysis of two different batches of synthesized this compound and a batch of 5-Bromoisochroman using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Table 1: HPLC-UV Purity Analysis
| Compound | Batch | Retention Time (min) | Peak Area (%) | Purity (%) |
| This compound | A | 8.24 | 99.2 | 99.2% |
| This compound | B | 8.25 | 98.5 | 98.5% |
| 5-Bromoisochroman | C | 8.51 | 99.5 | 99.5% |
Table 2: qNMR Purity Analysis
| Compound | Batch | Internal Standard | Analyte Integral | Standard Integral | Purity (w/w %) |
| This compound | A | Maleic Acid | 1.00 (2H, t) | 1.00 (2H, s) | 99.5% |
| This compound | B | Maleic Acid | 1.00 (2H, t) | 1.00 (2H, s) | 98.8% |
| 5-Bromoisochroman | C | Maleic Acid | 1.00 (2H, t) | 1.00 (2H, s) | 99.7% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
Objective: To determine the purity of this compound and 5-Bromoisochroman by separating the main compound from potential impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Elution:
-
0-1 min: 50% B
-
1-10 min: 50-95% B
-
10-12 min: 95% B
-
12-13 min: 95-50% B
-
13-15 min: 50% B
Parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 254 nm
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the absolute purity of this compound and 5-Bromoisochroman using an internal standard.[1][2][3][4][5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Internal Standard:
-
Maleic acid (certified reference material).
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Acid) and add it to the same NMR tube.
-
Add 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6) to the NMR tube.
-
Ensure complete dissolution of both the analyte and the internal standard.
NMR Acquisition Parameters:
-
Pulse program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of scans: 16 (or as needed to achieve a good signal-to-noise ratio).
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (w/w %) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualization
The following diagrams illustrate the workflow for purity assessment and the logical relationship between the analytical techniques.
Caption: Workflow for the purity assessment of synthesized this compound.
References
Bridging the Gap: A Guide to the Cross-Validation of Experimental and Computational Data for Novel Anticancer Agents
A Hypothetical Case Study: 5-Chloroisochroman
In the quest for novel therapeutics, the synergy between computational modeling and experimental validation is paramount. This guide provides a framework for the cross-validation of data, using the hypothetical molecule this compound as a case study. While specific data for this compound is not yet publicly available, we will draw upon established methodologies and data from structurally related chloro-substituted heterocyclic compounds known to exhibit anticancer properties. This guide is intended for researchers, scientists, and drug development professionals to illustrate the critical workflow of integrating computational predictions with experimental outcomes.
Data Presentation: Integrating Computational and Experimental Findings
A crucial step in drug discovery is the direct comparison of predicted and measured biological activity. Computational methods, such as molecular docking, provide predictions of binding affinity (e.g., docking scores), while experimental assays yield quantitative measures of efficacy, such as the half-maximal inhibitory concentration (IC50).
Table 1: Comparison of Predicted Binding Affinity and Experimental Anticancer Activity
This table presents a hypothetical comparison for this compound and related compounds against a cancer-associated protein target (e.g., Tubulin or a kinase). The docking score represents the predicted binding affinity from computational simulations, while the IC50 values are derived from in-vitro cell-based assays.
| Compound | Target Protein | Computational Docking Score (kcal/mol) | Experimental IC50 (µM) - MCF-7 Cell Line[1] | Experimental IC50 (µM) - HCT-116 Cell Line |
| This compound (Hypothetical) | Tubulin | -9.5 | 0.85 | 1.2 |
| Compound A (Reference Inhibitor) | Tubulin | -10.2 | 0.15 | 0.2 |
| Compound B (Negative Control) | Tubulin | -5.1 | > 100 | > 100 |
Note: The data presented for this compound is illustrative. Compound A and B are representative of a potent reference drug and a non-active compound, respectively.
Experimental and Computational Protocols
Detailed and reproducible protocols are the bedrock of reliable cross-validation. Below are methodologies for key experimental assays and computational procedures relevant to the evaluation of a novel anticancer agent.
Experimental Protocol: Cell Viability (MTT Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Human breast adenocarcinoma cells (MCF-7) are cultured in DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and maintained at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL and allowed to adhere overnight.[3]
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.[4]
-
Incubation: The plates are incubated for a period of 24 to 72 hours.[5][6]
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 2-4 hours to allow for the formation of formazan crystals.[4]
-
Data Acquisition: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader.[4]
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Experimental Protocol: In-Vitro Tubulin Polymerization Inhibition Assay
This assay measures a compound's ability to interfere with the formation of microtubules, a key process in cell division and a common target for anticancer drugs.
-
Reagents: The assay is performed using a tubulin polymerization assay kit, which includes >99% pure tubulin, GTP, and a fluorescent reporter.[7][8]
-
Preparation: A reaction mix is prepared containing tubulin, GTP, and a glycerol-containing buffer.[7]
-
Initiation: The test compound at various concentrations is added to a pre-warmed 96-well plate. The tubulin reaction mix is then added to each well to initiate polymerization.[4]
-
Monitoring: The polymerization of tubulin into microtubules is monitored in real-time by measuring the increase in fluorescence or absorbance at 340 nm in a temperature-controlled (37°C) plate reader.[7][9][10]
-
Data Analysis: The rate of polymerization is compared between treated and untreated samples. The concentration of the compound that inhibits polymerization by 50% (IC50) is calculated.
Computational Protocol: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the compound) when bound to a receptor (the target protein) to form a stable complex.
-
Receptor Preparation: A high-resolution 3D structure of the target protein (e.g., tubulin) is obtained from a protein database like the RCSB Protein Data Bank.[11] All water molecules and non-essential ligands are removed, hydrogen atoms are added, and charges are assigned.[11][12]
-
Ligand Preparation: A 3D structure of the ligand (e.g., this compound) is generated. The structure is then energy-minimized to obtain a low-energy conformation.[13]
-
Grid Generation: A docking grid is defined around the active site of the target protein. This grid specifies the volume in which the docking algorithm will search for binding poses.[14]
-
Docking Simulation: A docking algorithm (e.g., Lamarckian genetic algorithm in AutoDock) is used to explore various binding poses of the ligand within the defined grid.[11] The algorithm scores these poses based on a scoring function that estimates the binding free energy.
-
Analysis of Results: The resulting poses are analyzed to identify the one with the lowest binding energy, which is predicted to be the most stable binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are examined.
Visualizing the Workflow and Biological Context
Diagrams are essential for conceptualizing complex processes. The following visualizations, created using the DOT language, illustrate the drug discovery workflow and a relevant biological pathway.
Caption: Drug discovery workflow illustrating the synergy between computational and experimental phases.
Caption: Simplified signaling pathway of PLK4 in regulating the cell cycle, a target for cancer therapy.
References
- 1. In Vitro Assessment of Gold Nanoparticles Synthesized by Gamma Irradiation for Antimicrobial and Anticancer Effects [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. 3.3. In Vitro Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 8. Tubulin polymerization assay using >99% pure tubulin - Cytoskeleton, Inc. [cytoskeleton.com]
- 9. 3.7. Tubulin Polymerization Inhibition Assay [bio-protocol.org]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. mdpi.com [mdpi.com]
- 12. google.com [google.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
No Direct Bioisosteric Replacement Studies Found for 5-Chloroisochroman
A comprehensive search of scientific literature and databases has revealed a lack of specific bioisosteric replacement studies directly involving 5-Chloroisochroman. Despite a thorough investigation into its biological activities, potential targets, and synthetic analogs, no dedicated research on the bioisosteric modification of this specific molecule could be identified.
Bioisosterism is a widely utilized strategy in medicinal chemistry to optimize drug-like properties by substituting a functional group with another that has similar physical or chemical characteristics. This approach aims to enhance potency, selectivity, and pharmacokinetic profiles while reducing toxicity. However, the application of this strategy is contingent on a foundational understanding of the parent molecule's biological activity and mechanism of action.
The absence of published data on the biological targets of this compound makes it impossible to conduct or evaluate meaningful bioisosteric replacement studies. Without a known protein, enzyme, or signaling pathway that this compound interacts with, researchers cannot design and test analogs with the goal of improving a specific biological effect.
While the search did yield information on other chlorinated heterocyclic compounds and general principles of bioisosterism, this information is not directly applicable to creating a comparison guide for this compound. The core requirements of data presentation, experimental protocols, and visualizations cannot be fulfilled without the initial experimental data on this compound and its bioisosteres.
Therefore, for researchers, scientists, and drug development professionals interested in this specific scaffold, the initial step would be to investigate the fundamental biological properties of this compound. Future research could focus on screening this compound against various biological targets to identify a starting point for a structure-activity relationship (SAR) and subsequent bioisosteric replacement studies.
Comparative Docking Analysis of 5-Chloroisochroman Derivatives: A Review of Available Data
This guide, therefore, aims to provide an overview of the current landscape by summarizing findings from related isocoumarin and chromene derivatives, which may offer insights into the potential interactions of 5-Chloroisochroman compounds. The lack of direct comparative data for the target compounds prevents the creation of a detailed quantitative comparison at this time.
Insights from Structurally Related Compounds
Research into structurally similar heterocyclic compounds, such as isocoumarin and chromene derivatives, has demonstrated their potential as inhibitors of various enzymes and proteins, with molecular docking studies often employed to elucidate their binding modes. These studies, while not directly focused on this compound, can provide a foundation for understanding the potential biological targets and interaction patterns for this class of compounds.
For instance, studies on isocoumarin analogues have explored their efficacy as antimicrobial agents by targeting enzymes like UDP-N-acetylmuramate-L-alanine ligase, which is crucial for bacterial cell wall biosynthesis.[1][2] Similarly, various chromene derivatives have been synthesized and evaluated for their anticancer properties, with docking studies suggesting potential interactions with protein kinases and other cancer-related targets.
Hypothetical Docking Workflow
In the absence of specific experimental data for this compound derivatives, a standard computational workflow for a comparative docking study can be outlined. This process is fundamental in computational drug discovery and would be the approach taken by researchers to evaluate the potential of these compounds.
Caption: A generalized workflow for in silico molecular docking studies.
Experimental Protocols: A General Overview
Should a researcher undertake a comparative docking study of this compound derivatives, the following general protocol would likely be employed.
1. Ligand Preparation:
-
3D Structure Generation: The 3D structures of the this compound derivatives would be generated using software such as ChemDraw or Marvin Sketch.
-
Energy Minimization: The initial 3D structures would be subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy conformation. This is a crucial step to ensure the ligand geometry is realistic.
2. Protein Preparation:
-
Target Selection: A specific biological target (e.g., a protein kinase, protease, or other enzyme implicated in a disease) would be selected based on the therapeutic area of interest.
-
Structure Retrieval: The 3D crystal structure of the target protein would be downloaded from the Protein Data Bank (PDB).
-
Protein Refinement: The protein structure would be prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. The binding site would be defined based on the location of a co-crystallized ligand or through prediction algorithms.
3. Molecular Docking Simulation:
-
Docking Software: A molecular docking program such as AutoDock, Glide, or GOLD would be used to predict the binding conformation and affinity of each this compound derivative within the active site of the target protein.
-
Search Algorithm: The software's search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) would explore various possible conformations of the ligand within the binding pocket.
-
Scoring Function: A scoring function would then be used to estimate the binding free energy (e.g., in kcal/mol) for each docked pose, with lower scores generally indicating a more favorable interaction.
4. Analysis and Comparison:
-
Binding Energy Comparison: The binding energies of the different this compound derivatives would be tabulated and compared to identify the most potent binders.
-
Interaction Analysis: The docked poses of the most promising derivatives would be visualized to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of the protein's active site. This analysis helps in understanding the structure-activity relationship (SAR).
Conclusion
While a direct comparative guide on the docking of this compound derivatives cannot be constructed from the currently available scientific literature, the established methodologies for molecular docking provide a clear roadmap for future research in this area. The insights gained from studies on related isocoumarin and chromene compounds suggest that this compound derivatives may hold promise as modulators of various biological targets. Further computational and experimental studies are warranted to synthesize these compounds, evaluate their biological activities, and perform the necessary docking studies to build a comprehensive understanding of their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of 5-Chloroisochroman: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and disposal procedures for 5-Chloroisochroman, a chlorinated organic compound. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and environmental compliance.
The proper handling and disposal of this compound are critical to maintaining a safe laboratory environment. Due to its classification as a halogenated organic compound, specific procedures must be followed to mitigate potential hazards. This guide provides a comprehensive overview of these procedures, emphasizing safety and regulatory compliance.
Safety and Handling
General Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before and during use.[1]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₉ClO |
| Molecular Weight | 168.62 g/mol |
| Appearance | Data not available |
| Odor | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
| Density | Data not available |
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Incineration at a permitted facility is the preferred method for halogenated organic compounds.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound."
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.
-
-
Waste Collection:
-
Carefully transfer any unused this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) into the designated hazardous waste container.
-
For liquid waste, use a funnel to avoid spills. For solid waste, ensure the container is properly sealed to prevent the release of dust or vapors.
-
-
Storage:
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with accurate information about the chemical and its quantity.
-
In Case of a Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial absorbent for organic compounds).
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Hazardous Decomposition
In the event of a fire, this compound may decompose and release hazardous substances. Firefighters should wear self-contained breathing apparatus. Potential hazardous decomposition products include:
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen chloride gas
Disclaimer: This information is intended as a guide and is based on general knowledge of halogenated organic compounds. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet for any chemical before handling. If a specific SDS for this compound becomes available, its recommendations should supersede the information provided here.
References
Personal protective equipment for handling 5-Chloroisochroman
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate, essential safety and logistical information for handling 5-Chloroisochroman in a laboratory setting. It is intended to supplement, not replace, a comprehensive risk assessment and the guidance of your institution's Environmental Health and Safety (EHS) department.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes key quantitative data for a structurally related compound, 2-Chlorobenzaldehyde, to provide an indication of potential hazards. These values should be used as a reference for risk assessment and control banding.
| Parameter | Value (for 2-Chlorobenzaldehyde) | Source |
| Molecular Formula | C₇H₅ClO | N/A |
| Molecular Weight | 140.57 g/mol | N/A |
| Boiling Point | 213-215 °C | N/A |
| Flash Point | 87 °C | N/A |
| Acute Toxicity (Oral) | LD50 Rat: 1,300 mg/kg | N/A |
| Skin Corrosion/Irritation | Causes skin irritation | N/A |
| Serious Eye Damage/Irritation | Causes serious eye irritation | N/A |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves. | Inner Glove: Nitrile. Outer Glove: Neoprene or Viton™ for extended contact. Always inspect gloves for integrity before use. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes. |
| Skin and Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | A chemically resistant apron should be worn over the lab coat for procedures with a high splash risk. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended, especially when working outside of a certified chemical fume hood or with heated material. | The use of a respirator requires a formal respiratory protection program, including fit testing and medical clearance.[1] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound from receipt to use.
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
The storage container should be tightly sealed and clearly labeled.
-
-
Preparation and Weighing:
-
All handling, including weighing and dilutions, must be conducted within a certified chemical fume hood.
-
Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Prepare all necessary equipment and reagents in advance to minimize time spent handling the compound.
-
-
Experimental Use:
-
Wear the specified PPE at all times.
-
Use the smallest quantity of the chemical necessary for the experiment.
-
Avoid generating aerosols or dust. If heating the compound, do so in a well-contained apparatus within the fume hood.
-
Keep all containers of this compound closed when not in use.
-
-
Decontamination and Cleanup:
-
Wipe down all surfaces and equipment that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by soap and water.
-
All disposable materials used during the procedure (e.g., pipette tips, wipes) should be considered contaminated waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All waste contaminated with this compound must be segregated as halogenated organic waste .[2][3][4]
-
Do not mix with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[5]
-
Solid waste (e.g., contaminated gloves, paper towels, vials) should be collected in a designated, labeled, and sealed container.
-
Liquid waste should be collected in a separate, compatible, and clearly labeled container.
-
-
Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
-
-
Disposal Procedure:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Do not dispose of this compound or any contaminated materials down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Workflow and Safety Relationships
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
